Dydrogesterone-D6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H28O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
(8S,9R,10S,13S,14S,17S)-2,2,17-trideuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19+,20+,21+/m0/s1/i1D3,8D2,17D |
InChI Key |
JGMOKGBVKVMRFX-JVWJESPVSA-N |
Isomeric SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)C(C[C@@]34C)([2H])[2H])C)C(=O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Dydrogesterone-D6 in Preclinical and Clinical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Dydrogesterone-D6 in research, with a particular focus on its use in bioanalytical method development for pharmacokinetic and metabolism studies.
Core Application: An Internal Standard in Quantitative Bioanalysis
This compound, a deuterated stable isotope-labeled form of dydrogesterone, serves a critical role as an internal standard in quantitative bioanalytical assays.[1][2] Its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of the quantification of dydrogesterone and its metabolites in complex biological matrices such as plasma and serum.[1][2]
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. This is because this compound is chemically identical to the analyte (dydrogesterone) and therefore exhibits the same behavior during sample preparation, chromatography, and ionization.[1] Any variations in sample extraction, injection volume, or instrument response that affect dydrogesterone will equally affect this compound, allowing for reliable correction and highly accurate quantification.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in the laboratory.
| Property | Value |
| Molecular Formula | C₂₁H₂₂D₆O₂ |
| Molecular Weight | 318.48 g/mol |
| Deuterium Incorporation | 6 |
| Storage Temperature | -20°C |
Experimental Protocols: Bioanalytical Method for Dydrogesterone and its Metabolite
The following section outlines a typical experimental protocol for the simultaneous quantification of dydrogesterone and its major active metabolite, 20α-dihydrodydrogesterone (DHD), in human plasma using this compound as an internal standard. This protocol is a composite based on established methodologies.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting dydrogesterone and its metabolites from plasma, providing a cleaner sample for LC-MS/MS analysis.
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex the samples for 30 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex again.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following LC-MS/MS parameters are suggested for the analysis of dydrogesterone and its metabolite.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI) in positive mode |
| MS Detection | Triple quadrupole mass spectrometer |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dydrogesterone | 313.2 | 295.2 |
| This compound | 319.2 | 301.2 |
| 20α-dihydrodydrogesterone (DHD) | 315.2 | 297.2 |
Note: The exact MRM transitions for this compound are proposed based on the known fragmentation of dydrogesterone and the addition of six deuterium atoms. These should be confirmed experimentally.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for dydrogesterone and its major metabolite, 20α-dihydrodydrogesterone (DHD), obtained from clinical studies.
| Parameter | Dydrogesterone | 20α-dihydrodydrogesterone (DHD) |
| Tmax (hours) | 0.5 - 2.5 | ~1.5 |
| Elimination Half-life (hours) | 5 - 7 | 14 - 17 |
| Median Plasma Concentration (ng/mL) * | 1.52 | 26.3 |
*Median plasma concentrations observed in a study of pregnant women receiving dydrogesterone.
Visualizing Workflows and Pathways
Bioanalytical Workflow
The following diagram illustrates the typical workflow for the quantification of dydrogesterone in a research setting using this compound.
Metabolic Pathway of Dydrogesterone
Dydrogesterone is extensively metabolized in the body, with the primary pathway being the reduction of the 20-keto group to form 20α-dihydrodydrogesterone (DHD).
References
Dydrogesterone-D6 Stable Isotope Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dydrogesterone, a synthetic retro-progesterone, is a potent, orally active progestogen widely used in various gynecological conditions. To facilitate pharmacokinetic, metabolic, and bioequivalence studies, a stable isotope-labeled internal standard is crucial for accurate quantification by mass spectrometry. Dydrogesterone-D6, a deuterated analog of dydrogesterone, serves as an ideal internal standard, minimizing analytical variability and improving the accuracy and precision of quantitative assays. This technical guide provides an in-depth overview of this compound, including its synthesis, its application in stable isotope labeling, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₂D₆O₂ |
| Molecular Weight | 318.49 g/mol |
| Parent Drug | Dydrogesterone (CAS: 152-62-5) |
| Appearance | Yellow Solid |
Synthesis of this compound
While specific, detailed proprietary synthesis protocols for this compound are not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of dydrogesterone and general techniques for deuterium labeling of steroids. The synthesis of dydrogesterone typically starts from progesterone or pregnenolone and involves multiple steps, including ketal protection, allylic bromination, elimination, photoisomerization, and rearrangement.[1][2]
A potential strategy for the introduction of deuterium atoms would involve the use of deuterated reagents at specific steps of the synthesis. For example, deuterium atoms could be introduced via deuterated sodium borohydride (NaBD₄) during a reduction step or through acid or base-catalyzed exchange reactions in the presence of a deuterium source like D₂O.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Application in Stable Isotope Labeling for LC-MS/MS Analysis
This compound is primarily utilized as an internal standard in LC-MS/MS assays for the quantitative analysis of dydrogesterone and its major active metabolite, 20α-dihydrodydrogesterone (DHD), in biological matrices such as plasma and serum. The co-elution of the deuterated internal standard with the unlabeled analyte allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.
Experimental Protocol: Quantification of Dydrogesterone in Human Plasma
This section outlines a typical LC-MS/MS method for the quantification of dydrogesterone in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of methanol containing this compound at a suitable concentration (e.g., 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm |
| Mobile Phase | 20:80 (v/v) mixture of 1 mM Ammonium Acetate and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode |
3. Mass Spectrometric Parameters (Multiple Reaction Monitoring - MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dydrogesterone | 313.1 | 105.5 |
| This compound | 319.1 | 105.5 |
4. Method Validation Parameters
The following table summarizes typical validation parameters for an LC-MS/MS method for dydrogesterone quantification.
| Parameter | Result |
| Linearity Range | 5 - 150 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Precision (RSD%) | < 12.5% |
| Accuracy (%) | Within ±7.5% |
| Recovery (%) | ~99.8% |
| Retention Time | ~1.3 minutes |
Dydrogesterone Mechanism of Action and Signaling Pathway
Dydrogesterone exerts its effects by binding to and activating the progesterone receptor (PR), a nuclear receptor that functions as a ligand-activated transcription factor.[3] The binding of dydrogesterone to the PR initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the dydrogesterone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the physiological effects of progesterone, such as the regulation of the menstrual cycle and maintenance of pregnancy.
Progesterone Receptor Signaling Pathway:
Caption: Simplified signaling pathway of dydrogesterone via the progesterone receptor.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of dydrogesterone in biological samples. Its use as an internal standard in LC-MS/MS methods significantly enhances the quality of pharmacokinetic and other clinical research data. This guide provides a comprehensive overview of the synthesis, application, and analytical methodology related to this compound, serving as a valuable resource for researchers and professionals in the field of drug development and analysis.
References
- 1. Process optimizations for the synthesis of an intermediate of dydrogesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dydrogesterone: Synthesis and Applications_Chemicalbook [chemicalbook.com]
- 3. Lack of analytical interference of dydrogesterone in progesterone immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterated Internal Standards in Quantitative Mass Spectrometry: A Technical Guide
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of analytes in complex biological matrices is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations of using deuterated internal standards in mass spectrometry-based bioanalysis. By providing a stable, reliable reference point, these labeled compounds are instrumental in mitigating variability and ensuring the integrity of analytical data.
Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte of interest, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium.[1] This subtle modification results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[2] This unique characteristic makes them ideal for use in isotope dilution mass spectrometry (IDMS), a powerful technique for quantitative analysis.[3][4][5][6]
The fundamental principle of IDMS lies in the addition of a known amount of the deuterated internal standard to a sample before any processing steps.[7] The SIL standard co-elutes with the analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer's source.[8] By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can accurately quantify the analyte, as this ratio remains constant even if there are variations in sample preparation, injection volume, or ionization efficiency.[9] This normalization is crucial for compensating for the "matrix effect," a common phenomenon in bioanalysis where components of the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to either suppression or enhancement of its signal.[10]
Advantages and Considerations in Bioanalysis
The use of deuterated internal standards offers significant advantages in quantitative bioanalysis, particularly in regulated environments like drug development. Regulatory bodies such as the European Medicines Agency (EMA) have noted that a vast majority of submitted bioanalytical method validations incorporate SIL internal standards.[11] The U.S. Food and Drug Administration (FDA) also emphasizes the need for robust and reliable methods, often achieved through the use of SIL standards.[11]
The key benefits include:
-
Improved Accuracy and Precision: By compensating for variations throughout the analytical process, deuterated standards significantly enhance the accuracy and precision of quantitative results.[12]
-
Mitigation of Matrix Effects: Co-elution of the analyte and the internal standard helps to normalize the impact of ion suppression or enhancement, a major source of variability in LC-MS/MS assays.[13]
-
Correction for Sample Loss: Any loss of analyte during sample extraction and preparation is mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final concentration measurement.
Despite their advantages, there are important considerations to be aware of when using deuterated internal standards:
-
Isotope Effects: The replacement of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times.[12] This can result in differential matrix effects if the analyte and internal standard do not experience the same degree of ion suppression or enhancement at their respective elution times.[8]
-
Stability of the Deuterium Label: It is crucial that the deuterium atoms are placed in positions on the molecule where they are not susceptible to exchange with hydrogen atoms from the solvent or matrix.[1] Such exchange would compromise the integrity of the internal standard.
-
Isotopic Purity: The deuterated standard should be of high isotopic purity to avoid interference from any unlabeled analyte present as an impurity.
-
Interference from Natural Isotopes: In some cases, naturally occurring heavy isotopes of the analyte can contribute to the signal of the deuterated internal standard, particularly when using standards with a low number of deuterium labels. This can affect the linearity of the assay.[14]
Synthesis of Deuterated Internal Standards
The incorporation of deuterium into a molecule can be achieved through two primary methods: hydrogen/deuterium (H/D) exchange and chemical synthesis.
-
Hydrogen/Deuterium Exchange: This method involves exposing the analyte to a source of deuterium, such as deuterated water (D₂O) or deuterated methanol (CD₃OD), often in the presence of a catalyst.[1] While simpler, this approach is limited to producing deuterium-labeled standards and requires careful selection of reaction conditions to ensure labeling at non-exchangeable positions.[1]
-
Chemical Synthesis: A more versatile approach involves the chemical synthesis of the molecule using deuterated building blocks.[1] This allows for precise control over the position and number of deuterium atoms incorporated. For example, the synthesis of deuterated vitamin D metabolites has been achieved using deuterated A-ring synthons.[15][16] Similarly, deuterated volatile lipid degradation products have been prepared through multi-step synthesis procedures.[17][18]
Quantitative Data Summary
The effectiveness of deuterated internal standards in compensating for analytical variability is evident in the quantitative data from various studies. The following tables summarize key performance metrics such as recovery and matrix effects from published bioanalytical methods.
| Analyte | Internal Standard | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Endocannabinoids | Deuterated Analogs | Human Cerebrospinal Fluid | 61.5 - 114.8 | 24.4 - 105.2 (Ion Suppression to Enhancement) | [19] |
| Ergot Alkaloids | LSD-D₃ | Hard Red Spring Wheat | 68.3 - 119.1 | 101 - 113 (Ion Enhancement) | [20] |
| T-2 and HT-2 Toxins | Deuterated Acetyl Derivatives | Human Blood | ~90 | Not Specified | [21] |
| Kahalalide F | D₈-Internal Standard | Plasma | Not Specified | Mean bias improved from 96.8% (analog IS) to 100.3% (SIL IS) | [12] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of deuterated internal standards. Below are synthesized protocols based on common practices described in the literature.
Protocol 1: General Sample Preparation for Bioanalysis using a Deuterated Internal Standard
-
Spiking: To a known volume or weight of the biological sample (e.g., plasma, whole blood), add a precise volume of the deuterated internal standard solution at a known concentration.[22]
-
Protein Precipitation: Add a protein precipitating agent, such as a mixture of zinc sulfate and an organic solvent (e.g., methanol, acetonitrile), to the sample.[22] This step removes proteins that can interfere with the analysis.
-
Vortex and Centrifuge: Thoroughly mix the sample to ensure complete precipitation. Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent compatible with the LC-MS/MS system.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Protocol 2: Validation of a Bioanalytical Method using a Deuterated Internal Standard
Method validation ensures that the analytical method is reliable for its intended purpose.[23][24] Key validation parameters include:
-
Linearity: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte and a fixed concentration of the deuterated internal standard. Plot the peak area ratio (analyte/internal standard) against the analyte concentration. The relationship should be linear over the expected concentration range of the samples.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple replicates. Accuracy is determined by comparing the measured concentration to the nominal concentration. Precision is assessed by the relative standard deviation (RSD) of the measurements.[22]
-
Recovery: Compare the peak area of the analyte in an extracted sample to the peak area of the analyte in a post-extraction spiked sample at the same concentration.
-
Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. This is typically assessed at low and high concentrations and in at least six different lots of the biological matrix.
-
Stability: Evaluate the stability of the analyte and internal standard in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Visualizing Core Concepts
Diagrams are essential for understanding the complex workflows and principles involved in using deuterated internal standards.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. m.youtube.com [m.youtube.com]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. myadlm.org [myadlm.org]
- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 12. scispace.com [scispace.com]
- 13. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]
- 17. Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 2. Vinyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Use of deuterated internal standards for quantitation of T-2 and HT-2 toxins in human blood by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. texilajournal.com [texilajournal.com]
- 23. tsapps.nist.gov [tsapps.nist.gov]
- 24. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Dydrogesterone-D6: A Technical Guide for Researchers
For Immediate Release
This technical guide provides essential information on Dydrogesterone-D6, a deuterated analog of Dydrogesterone, for researchers, scientists, and drug development professionals. This document outlines its core physicochemical properties, a detailed experimental protocol for its application in bioanalytical assays, and a schematic of the metabolic pathway of its parent compound, Dydrogesterone.
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Chemical Name | (8S,9R,10S,13S,14S,17S)-17-(Acetyl-d3)-10,13-dimethyl-1,2,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one-2,2,17-d3 | [1] |
| Molecular Formula | C₂₁H₂₂D₆O₂ | [1][2] |
| Molecular Weight | 318.49 g/mol | [1][2][3] |
| CAS Number | Not Available (Unlabelled: 152-62-5) | [1][2][4][5] |
| Appearance | Pale Yellow to Yellow Solid | [1] |
| Storage Conditions | 2-8°C Refrigerator | [1] |
Metabolic Pathway of Dydrogesterone
Dydrogesterone undergoes extensive metabolism in the liver. The primary metabolic route involves the reduction of the 20-keto group, predominantly by the enzyme aldo-keto reductase 1C1 (AKR1C1) and to a lesser extent by AKR1C3, to form its major active metabolite, 20α-dihydrodydrogesterone (20α-DHD).[1][2] Cytochrome P450 enzymes, specifically CYP3A4, also contribute to the metabolism of Dydrogesterone, but to a lesser extent.[2] The resulting metabolites are primarily excreted in the urine, largely as glucuronic acid conjugates.[6]
Figure 1: Metabolic pathway of Dydrogesterone.
Experimental Protocol: Quantification of Dydrogesterone in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Dydrogesterone in human plasma, a common application for this compound as an internal standard.[4][7] Deuterated internal standards are crucial in LC-MS/MS-based bioanalysis to compensate for variability during sample preparation and analysis, thereby ensuring accurate quantification.[7][8]
1. Objective: To accurately quantify the concentration of Dydrogesterone in human plasma samples.
2. Materials and Reagents:
-
Dydrogesterone analytical standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
4. Experimental Workflow:
Figure 2: Bioanalytical workflow for Dydrogesterone quantification.
5. Detailed Procedure:
-
5.1. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare stock solutions of Dydrogesterone and this compound in a suitable organic solvent (e.g., methanol).
-
Serially dilute the Dydrogesterone stock solution to prepare working solutions for calibration standards and quality control (QC) samples.
-
Spike blank human plasma with the appropriate working solutions to create a calibration curve over a relevant concentration range (e.g., 0.150 to 10.000 ng/mL).[9]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
5.2. Sample Preparation:
-
To an aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the this compound internal standard solution.
-
Perform sample clean-up using either protein precipitation (e.g., by adding acetonitrile or methanol) or solid-phase extraction (SPE).[5]
-
Centrifuge the samples after protein precipitation to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase.
-
-
5.3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation on a suitable C18 column.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Dydrogesterone and this compound.
-
-
5.4. Data Analysis:
-
Integrate the peak areas for both the analyte (Dydrogesterone) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Dydrogesterone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
6. Method Validation: The described analytical method should be fully validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[7]
References
- 1. Dydrogesterone - Wikipedia [en.wikipedia.org]
- 2. Dydrogesterone metabolism in human liver by aldo-keto reductases and cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 5. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dydrogesterone | C21H28O2 | CID 9051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium-Labeled Internal Standards| Stable Isotope-Labeled Internal Standards | LC-MS/MS analysis [cerilliant.com]
- 9. bionclinicals.com [bionclinicals.com]
In-Depth Technical Guide to the Physical and Chemical Properties of Dydrogesterone-D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Dydrogesterone-D6, a deuterated analog of the synthetic progestogen dydrogesterone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.
Introduction
Dydrogesterone is a synthetic retro-progesterone that is structurally related to natural progesterone. It is a highly selective progestogen that acts as an agonist at the progesterone receptor, mimicking the effects of natural progesterone.[1][2][3] Dydrogesterone is used in a variety of clinical applications, including the treatment of menstrual disorders, endometriosis, and in hormone replacement therapy.[2][3] this compound is a stable, isotopically labeled version of dydrogesterone, where six hydrogen atoms have been replaced with deuterium. This labeling makes it an invaluable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalytical assays.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. The data for the unlabeled dydrogesterone is also provided for comparison, as the properties are expected to be very similar.
Table 1: General and Physical Properties
| Property | This compound | Dydrogesterone | Reference(s) |
| Molecular Formula | C₂₁H₂₂D₆O₂ | C₂₁H₂₈O₂ | [4][5][6] |
| Molecular Weight | 318.49 g/mol | 312.45 g/mol | [5][7] |
| Appearance | Pale Yellow to Yellow Solid | Crystalline solid | [5] |
| Melting Point | Not explicitly reported; expected to be similar to Dydrogesterone | 167-171 °C | [7][8][9] |
| Boiling Point | Not available | Not available | |
| Storage Temperature | -20°C | -20°C | [4][10] |
Table 2: Solubility Data (for Dydrogesterone)
| Solvent | Solubility | Reference(s) |
| Water | Practically insoluble | [9] |
| Acetone | Soluble | [9][11] |
| Chloroform | Soluble (1 in 2) | [11] |
| Ethanol (96%) | Sparingly soluble (1 in 40) | [9][11] |
| Methanol | Sparingly soluble | [11] |
| Diethyl ether | Soluble (1 in 200) | [11] |
| Acetonitrile | Soluble (~1 mg/ml) | [10] |
Mechanism of Action: Progesterone Receptor Signaling
Dydrogesterone exerts its biological effects by binding to and activating the progesterone receptor (PR), a member of the nuclear receptor superfamily.[2][12] Upon binding, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[12] This leads to the physiological effects associated with progesterone, such as the regulation of the menstrual cycle and maintenance of pregnancy.[2]
Dydrogesterone can also activate rapid, non-genomic signaling pathways through membrane-associated progesterone receptors, leading to the activation of intracellular signaling cascades, such as the MAPK pathway.[13][14]
References
- 1. Dydrogesterone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Dydrogesterone? [synapse.patsnap.com]
- 3. Pharmaceutical Insights: Dydrogesterone's R&D Progress [synapse.patsnap.com]
- 4. glpbio.com [glpbio.com]
- 5. esschemco.com [esschemco.com]
- 6. This compound (major) - Acanthus Research [acanthusresearch.com]
- 7. 152-62-5 CAS MSDS (Dydrogesterone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. Dydrogesterone | 152-62-5 [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Dydrogesterone | C21H28O2 | CID 9051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
The Application of Dydrogesterone-D6 in Pharmacological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the applications of Dydrogesterone-D6 in pharmacology, with a primary focus on its role as a stable isotope-labeled internal standard in bioanalytical assays. This compound is instrumental in the accurate quantification of dydrogesterone in biological matrices, which is critical for pharmacokinetic, bioequivalence, and metabolic studies. This guide details the principles of its application, experimental protocols, and data presentation, offering a comprehensive resource for professionals in drug development and research.
Introduction to Dydrogesterone and the Role of this compound
Dydrogesterone is a synthetic, orally active progestogen that is structurally related to natural progesterone.[1] It is widely used in various gynecological conditions associated with progesterone deficiency.[1] Accurate measurement of dydrogesterone concentrations in biological samples is paramount for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and meeting regulatory requirements for drug approval.
To achieve precise and accurate quantification in complex biological matrices such as plasma, a robust analytical method is necessary. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its high sensitivity and selectivity.[2][3] The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of reliable LC-MS/MS assays. This compound, a deuterated analog of dydrogesterone, serves as an ideal internal standard for this purpose.[4]
The key advantage of using a SIL-IS like this compound is its chemical and physical similarity to the analyte (dydrogesterone). It co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer, allowing for accurate correction of any variability during sample preparation and analysis.[4]
Core Applications in Pharmacology
The primary application of this compound is as an internal standard in quantitative bioanalysis to support various pharmacological studies:
-
Pharmacokinetic (PK) Studies: this compound enables the precise determination of dydrogesterone concentration-time profiles in biological fluids following administration. This is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of the drug.
-
Bioequivalence (BE) Studies: In the development of generic drug formulations, BE studies are required to demonstrate that the generic product performs in the same manner as the innovator product. This compound is crucial for the accurate measurement of dydrogesterone from both formulations to compare their pharmacokinetic parameters.
-
Metabolism Studies: By using this compound, researchers can more accurately quantify the parent drug while identifying and quantifying its metabolites.
-
Therapeutic Drug Monitoring (TDM): In clinical settings, precise measurement of dydrogesterone levels, facilitated by the use of this compound, can help in optimizing dosage regimens for individual patients.[3]
Quantitative Data and Analytical Parameters
The following tables summarize key quantitative data for the analysis of dydrogesterone using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters for Dydrogesterone and this compound
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |
| Dydrogesterone | 313.1 | 105.5 | ESI+ |
| This compound | 319.1 | 105.5 | ESI+ |
*Note: The mass transition for this compound is inferred based on the known transition of dydrogesterone and the principles of stable isotope labeling. The precursor ion reflects the addition of 6 Daltons from deuterium labeling. The product ion is assumed to be the same as the unlabeled compound, as the fragmentation is unlikely to involve the deuterated positions.
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation from matrix components |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Typical Range/Value |
| Calibration Curve Range | 1 - 500 ng/mL in plasma |
| Linearity (r²) | > 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (CV%) | < 15% ( < 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated for by the internal standard |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting dydrogesterone from plasma samples.
-
Aliquoting: Aliquot 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution (at a known concentration) to each tube.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the tubes for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase composition.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Sequence Setup: Set up the injection sequence including blank samples, calibration standards, quality control (QC) samples, and the unknown study samples.
-
Data Acquisition: Acquire the data using the Multiple Reaction Monitoring (MRM) mode with the mass transitions specified in Table 1.
-
Data Processing: Process the acquired data using appropriate software to integrate the peak areas of dydrogesterone and this compound.
-
Quantification: Calculate the concentration of dydrogesterone in the unknown samples by using the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.
Mandatory Visualizations
Progesterone Receptor Signaling Pathway
Dydrogesterone, as a progesterone receptor agonist, exerts its effects by activating the progesterone receptor signaling pathway. This pathway has both genomic and non-genomic effects.
Caption: Progesterone Receptor Signaling Pathway.
Experimental Workflow for Pharmacokinetic Analysis
This diagram illustrates the typical workflow for a pharmacokinetic study utilizing this compound.
Caption: Pharmacokinetic Study Experimental Workflow.
Logical Relationship in Bioanalytical Quantification
This diagram illustrates the logical relationship between the analyte, internal standard, and the final calculated concentration.
Caption: Bioanalytical Quantification Logic.
Conclusion
This compound is an indispensable tool in modern pharmacological research and drug development involving dydrogesterone. Its application as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable data for critical studies such as pharmacokinetics and bioequivalence. The methodologies and data presented in this guide provide a foundational understanding for researchers and scientists to effectively utilize this compound in their work, ultimately contributing to the safe and effective therapeutic use of dydrogesterone.
References
- 1. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 2. researchgate.net [researchgate.net]
- 3. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Dydrogesterone and Dydrogesterone-D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of Dydrogesterone and its deuterated analog, Dydrogesterone-D6. It covers their core differences, applications in research, relevant experimental protocols, and underlying biochemical pathways.
Introduction: The Role of Isotope Labeling
Dydrogesterone is a synthetic, orally active progestogen that is structurally similar to natural progesterone.[1] It is a highly selective agonist for the progesterone receptor (PR) and is used in a variety of gynecological conditions related to progesterone deficiency.[2][3] this compound is a stable isotope-labeled (SIL) version of Dydrogesterone, where six hydrogen atoms have been replaced with deuterium. This seemingly minor structural change does not alter the core pharmacological activity but is crucial for its primary application in bioanalytical research.[4]
The fundamental difference lies in their application:
-
Dydrogesterone: The active pharmaceutical ingredient (API) and the analyte of interest in clinical and pharmacokinetic studies.
-
This compound: A tool used in research, primarily as an internal standard (IS) for the accurate quantification of Dydrogesterone in biological matrices using mass spectrometry.[4][5]
Core Physicochemical and Analytical Differences
The substitution of hydrogen with deuterium results in a predictable increase in molecular mass, which is the key property leveraged in mass spectrometry-based assays.
Table 1: Physicochemical Properties
| Property | Dydrogesterone | This compound |
| Molecular Formula | C₂₁H₂₈O₂ | C₂₁H₂₂D₆O₂ |
| Molar Mass | 312.45 g·mol⁻¹[6] | Approx. 318.5 g·mol⁻¹ |
| Primary Application | Active Pharmaceutical Ingredient | Internal Standard in Bioanalysis[5] |
The primary utility of this compound is to serve as an ideal internal standard. An IS is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to samples before processing.[7] A deuterated IS is considered the "gold standard" because it co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[5][8] This allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification.[4][5]
Table 2: Typical Mass Spectrometry (MS/MS) Parameters
Mass spectrometry is used to differentiate and quantify the analyte (Dydrogesterone) from the internal standard (this compound). This is achieved by monitoring their specific precursor-to-product ion transitions (m/z ratios).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Technique |
| Dydrogesterone | 313.1 | 105.5 | Multiple Reaction Monitoring (MRM)[9] |
| This compound | ~319.1 | Varies (depends on fragmentation) | Multiple Reaction Monitoring (MRM) |
Note: The exact m/z values for this compound may vary depending on the position of the deuterium labels and the specific fragmentation pattern.
Experimental Protocols: Bioanalytical Quantification
The quantification of Dydrogesterone in biological samples (e.g., human plasma) is critical for pharmacokinetic and bioequivalence studies.[10] The following is a representative protocol for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Detailed Methodology: LC-MS/MS Quantification of Dydrogesterone in Plasma
This protocol is synthesized from established bioanalytical methods.[9][10][11]
-
Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add a precise volume of this compound solution (the internal standard) at a known concentration.
-
Add 600 µL of methanol to precipitate plasma proteins.[11]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
-
-
Chromatographic Conditions (HPLC):
-
Column: A reversed-phase column such as a Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm).[11]
-
Mobile Phase: An isocratic mixture of acetonitrile and an aqueous buffer (e.g., 1 mM ammonium acetate) in a ratio of approximately 80:20 (v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 35°C.[11]
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometric Conditions (MS/MS):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[11]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dydrogesterone: m/z 313.1 → 105.5[9]
-
This compound: Monitor the corresponding mass-shifted transition (e.g., m/z ~319 → product ion).
-
-
Data Analysis: The concentration of Dydrogesterone in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
-
Workflow Visualization
Mechanism of Action and Signaling Pathway
Dydrogesterone exerts its therapeutic effects by acting as a selective agonist of the progesterone receptor (PR).[12] Unlike some other progestins, it has minimal to no affinity for androgen, estrogen, or glucocorticoid receptors, which contributes to its favorable tolerability profile.[2][6]
Upon binding to the progesterone receptor in the cytoplasm, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. Inside the nucleus, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the physiological effects of progesterone, such as the regulation of the uterine lining and maintenance of pregnancy.[3][13]
Progesterone Receptor Signaling Pathway
Conclusion
References
- 1. The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Dydrogesterone - Wikipedia [en.wikipedia.org]
- 7. onlinepharmacytech.info [onlinepharmacytech.info]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Dydrogesterone in Human Plasma by Tandem Mass Spectrometry: Application to Therapeutic Drug Monitoring of Dydrogesterone in Gynecological Disorders | Semantic Scholar [semanticscholar.org]
- 10. msjonline.org [msjonline.org]
- 11. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmaceutical Insights: Dydrogesterone's R&D Progress [synapse.patsnap.com]
- 13. What is the mechanism of Dydrogesterone? [synapse.patsnap.com]
Methodological & Application
Application Note: Quantification of Dydrogesterone in Human Plasma using Dydrogesterone-D6 as an Internal Standard by LC-MS/MS
Introduction
Dydrogesterone is a synthetic progestogen used in a variety of gynecological conditions. Accurate and reliable quantification of dydrogesterone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of dydrogesterone in human plasma. The method utilizes a stable isotope-labeled internal standard, Dydrogesterone-D6, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing. Deuterated analogues are considered ideal internal standards as they share similar physicochemical properties with the analyte, leading to comparable extraction recovery and chromatographic behavior.[1][2]
Experimental Workflow
The overall experimental workflow for the quantification of dydrogesterone in human plasma is depicted below.
Caption: Experimental workflow for dydrogesterone quantification.
Experimental Protocols
1. Materials and Reagents
-
Dydrogesterone analytical standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (blank)
2. Standard and Internal Standard Stock Solutions
-
Dydrogesterone Stock Solution (1 mg/mL): Accurately weigh and dissolve dydrogesterone in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the dydrogesterone stock solution in methanol to create calibration standards. Prepare a working solution of this compound in methanol.
3. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add a specific volume of the this compound working solution to each plasma sample to achieve a final concentration that is within the linear range of the assay.
-
Add 600 µL of methanol to precipitate plasma proteins.[5][6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm or equivalent.[5][6]
-
Mobile Phase: A mixture of 1 mM ammonium acetate and acetonitrile (20:80, v/v).[5][6]
-
Injection Volume: 10 µL.
-
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[5][6]
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dydrogesterone | 313.1 | 295.0[5][6] |
| This compound | 319.1 | 301.0 |
Method Validation Data
The following tables summarize the quantitative data from validated methods for dydrogesterone analysis, which can be expected for this protocol.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 5 - 150 ng/mL[5][6] |
| Regression | Weighted (1/y) linear regression[5][6] |
| Coefficient of Determination (r²) | > 0.997[5][6] |
Table 2: Precision and Accuracy
| Parameter | Within-Run | Between-Run |
| Precision (%RSD) | < 12.5%[5][6] | < 12.5%[5][6] |
| Accuracy (%DEV) | < 7.5%[5][6] | < 7.5%[5][6] |
Table 3: Recovery
| Parameter | Value |
| Mean Recovery | 99.8%[5][6] |
Signaling Pathway
Dydrogesterone is a progestogen, and its mechanism of action involves binding to and activating progesterone receptors. This interaction modulates the expression of target genes involved in the regulation of the female reproductive cycle and pregnancy maintenance.
Caption: Dydrogesterone signaling pathway.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of dydrogesterone in human plasma. The simple protein precipitation sample preparation method is rapid and efficient. This method is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving dydrogesterone.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. This compound (major) - Acanthus Research [acanthusresearch.com]
- 4. This compound (Major) | LGC Standards [lgcstandards.com]
- 5. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Dydrogesterone in Human Plasma using Dydrogesterone-D6 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dydrogesterone is a synthetic progestogen widely used in various gynecological conditions. Accurate quantification of dydrogesterone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the quantitative analysis of dydrogesterone in human plasma using a stable isotope-labeled internal standard, Dydrogesterone-D6, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Dydrogesterone analytical standard
-
This compound (Internal Standard - IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of dydrogesterone and its internal standard from human plasma.[1][2]
Protocol:
-
Thaw plasma samples at room temperature.
-
To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 10 seconds.
-
Add 600 µL of methanol to precipitate plasma proteins.[1][2]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm[1][2] |
| Mobile Phase | A: 1 mM Ammonium Acetate in WaterB: Acetonitrile[1][2] |
| Gradient | Isocratic: 20% A, 80% B[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 35°C[1][2] |
| Injection Volume | 10 µL |
| Run Time | 2.0 minutes |
Mass Spectrometry
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode[1][2] |
| Ion Source Temperature | 450°C |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Nitrogen |
| Dwell Time | 200 ms |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dydrogesterone | 313.2 | 295.2[1][2] |
| This compound | 319.2 (Predicted) | 301.2 (Predicted) |
Disclaimer: The MRM transition for this compound is predicted based on the fragmentation of dydrogesterone and the addition of 6 Daltons for the deuterium atoms. It is strongly recommended to confirm this transition experimentally by infusing a standard solution of this compound into the mass spectrometer.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of dydrogesterone in human plasma.
Table 4: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 5 - 150 ng/mL[1][2] |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.997[1][2] |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 15 | < 12.5[1] | ± 7.5[1] | < 12.5[1] | ± 7.5[1] |
| Mid | 75 | < 12.5[1] | ± 7.5[1] | < 12.5[1] | ± 7.5[1] |
| High | 120 | < 12.5[1] | ± 7.5[1] | < 12.5[1] | ± 7.5[1] |
Table 6: Recovery
| Analyte | Mean Recovery (%) |
| Dydrogesterone | 99.8[1][2] |
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of dydrogesterone.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of dydrogesterone in human plasma. The use of this compound as an internal standard ensures high accuracy and reproducibility. The described method is suitable for use in clinical and research settings for the analysis of dydrogesterone.
References
Application Notes & Protocols: Quantitative Analysis of Dydrogesterone in Human Plasma using Dydrogesterone-D6 as an Internal Standard
These application notes provide a detailed protocol for the quantitative analysis of dydrogesterone in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with dydrogesterone-D6 as an internal standard. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of dydrogesterone.
Introduction
Dydrogesterone is a synthetic progestogen used in a variety of gynecological conditions. Accurate and precise quantification of dydrogesterone in plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. This document outlines a robust LC-MS/MS method for the determination of dydrogesterone in human plasma, employing its deuterated analog, this compound, as an internal standard (IS) to ensure high accuracy and reproducibility. This compound is a stable, isotope-labeled version of dydrogesterone that co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[1]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for plasma sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
Dydrogesterone reference standard
-
Methanol (HPLC grade or higher)
-
Acetonitrile (HPLC grade or higher)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (drug-free)
Equipment
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Sample vials
Sample Preparation
Two primary methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE).
2.3.1. Protein Precipitation (PPT) [6][7][8]
This method is rapid and straightforward.
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add a specific volume of the this compound internal standard working solution.
-
Add 600 µL of methanol to precipitate the plasma proteins.[6][8]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
2.3.2. Solid-Phase Extraction (SPE) [9][10]
This method provides a cleaner extract compared to PPT.
-
Condition an appropriate SPE cartridge (e.g., Oasis® Max C18) with methanol followed by water.[9]
-
Load 500 µL of the plasma sample, previously spiked with this compound IS.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
The following are typical LC parameters for the analysis of dydrogesterone.
| Parameter | Condition 1 |
| Column | Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm)[6][7][8] |
| Mobile Phase | 20:80 (v/v) mixture of 1 mM Ammonium Acetate and Acetonitrile[6][7][8] |
| Flow Rate | 1.0 mL/min[6][7][8] |
| Column Temperature | 35 °C[6][7][8] |
| Injection Volume | 10 µL |
| Run Time | Approximately 2-3 minutes |
Mass Spectrometry Conditions
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.
| Parameter | Setting |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI)[6][7][8] or Electrospray Ionization (ESI) |
| Polarity | Positive |
| MRM Transition (Dydrogesterone) | m/z 313 > 295[6][7][8] or m/z 313.1 > 105.5[9] |
| MRM Transition (this compound) | To be determined by direct infusion of the D6 standard |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 100-200 ms |
Quantitative Data Summary
The following tables summarize the quantitative performance of published methods for dydrogesterone analysis in human plasma.
Table 1: Method Validation Parameters
| Parameter | Method 1 (Protein Precipitation)[6][7][8] | Method 2 (Solid-Phase Extraction)[9] | Method 3 (Generic LC-MS/MS)[11] |
| Calibration Range | 5 - 150 ng/mL | 10 - 60 ng/mL | 50.6 - 8016.2 pg/mL |
| Correlation Coefficient (r²) | > 0.997 | ~0.99 | Not Specified |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 10 ng/mL | 50.6 pg/mL |
| Intra-day Precision (%RSD) | < 12.5% | < 22.0% | Not Specified |
| Inter-day Precision (%RSD) | < 12.5% | < 22.0% | Not Specified |
| Intra-day Accuracy (%DEV) | < 7.5% | -20.2 to +13.3% | Not Specified |
| Inter-day Accuracy (%DEV) | < 7.5% | -20.2 to +13.3% | Not Specified |
| Mean Recovery | 99.8% | 100.7 - 112% | Not Specified |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the plasma sample analysis protocol.
Caption: Workflow for plasma sample preparation using protein precipitation.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantitative analysis of dydrogesterone in human plasma. The protocol, including either protein precipitation or solid-phase extraction for sample preparation, can be readily implemented in a clinical or research laboratory setting for various applications in the field of drug development and therapeutic monitoring. The provided quantitative data from existing literature demonstrates the robustness and accuracy of such methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound (Major) | LGC Standards [lgcstandards.com]
- 4. This compound (major) - Acanthus Research [acanthusresearch.com]
- 5. clearsynth.com [clearsynth.com]
- 6. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders. | Semantic Scholar [semanticscholar.org]
- 9. Determination of Dydrogesterone in Human Plasma by Tandem Mass Spectrometry: Application to Therapeutic Drug Monitoring of Dydrogesterone in Gynecological Disorders | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. msjonline.org [msjonline.org]
Dydrogesterone-D6: Application Notes and Protocols for Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Dydrogesterone-D6 solutions, a critical internal standard for the accurate quantification of dydrogesterone in various biological matrices. The information is intended to guide researchers in obtaining reliable and reproducible results in pharmacokinetic studies, therapeutic drug monitoring, and other analytical applications.
Physicochemical Properties and Storage
This compound is the deuterated form of dydrogesterone, a synthetic progestogen. Its use as an internal standard in mass spectrometry-based assays is preferred due to its similar chemical and physical properties to the unlabeled analyte, allowing for accurate correction of matrix effects and variations in sample processing.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C21H22D6O2 |
| Molecular Weight | Approximately 318.49 g/mol |
| Appearance | Pale yellow to yellow solid or white to light yellowish-white crystalline powder[1] |
| Purity | >95% (HPLC)[2] |
Storage Recommendations
Proper storage of this compound is crucial to maintain its stability and integrity.
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Solid (Neat) | -20°C[2][3][4] | Long-term | Store in a tightly sealed container, protected from light and moisture. |
| 2-8°C[1] | Short-term | ||
| Stock Solution | -80°C[3] | Up to 6 months[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C[3] | Up to 1 month[3] |
Solution Preparation
The following protocols detail the preparation of stock and working solutions of this compound. All procedures should be performed in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses[5].
Solubility
This compound is practically insoluble in water but soluble in various organic solvents.
Table 3: Solubility of this compound
| Solvent | Solubility |
| Water | Practically insoluble[6][7] |
| Acetone | Soluble[6] |
| Ethanol (96%) | Sparingly soluble[6] |
| Acetonitrile | Soluble[7][8] |
| Methanol | Soluble[7][8] |
| Chloroform | Freely soluble[7] |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Protocol for Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a primary stock solution, which can be further diluted to create working solutions.
Materials:
-
This compound solid
-
Methanol (HPLC grade or higher)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Micropipettes
Procedure:
-
Accurately weigh the desired amount of this compound solid using an analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the compound.
-
Transfer the weighed this compound into a 1 mL volumetric flask.
-
Add a small amount of methanol to dissolve the solid completely. Gentle vortexing or sonication can be used to aid dissolution.
-
Once dissolved, add methanol to the flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to a labeled, amber glass vial for storage.
Protocol for Preparation of Working Solutions
Working solutions are prepared by serially diluting the stock solution to the desired concentrations for use in analytical assays, such as creating calibration curves.
Materials:
-
1 mg/mL this compound stock solution
-
Methanol (or another appropriate solvent based on the analytical method)
-
Micropipettes and sterile tips
-
Labeled microcentrifuge tubes or vials
Procedure (Example for a 1 µg/mL working solution):
-
Label a clean microcentrifuge tube or vial.
-
Pipette 990 µL of methanol into the labeled tube.
-
Pipette 10 µL of the 1 mg/mL this compound stock solution into the same tube.
-
Vortex the solution thoroughly to ensure proper mixing.
-
This will result in a 100-fold dilution, yielding a 10 µg/mL intermediate solution.
-
Repeat the dilution process as needed to achieve the final desired working concentration. For a 1 µg/mL solution, you would perform a 1 in 10 dilution of the 10 µg/mL solution.
Application in LC-MS/MS Analysis
This compound is commonly used as an internal standard (IS) for the quantification of dydrogesterone in biological samples by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following is a general workflow.
Caption: General workflow for sample analysis using this compound as an internal standard in LC-MS/MS.
Signaling Pathways of Dydrogesterone
Dydrogesterone exerts its biological effects primarily by acting as a selective agonist for the progesterone receptor (PR). Its mechanism of action is central to its therapeutic applications.
Progesterone Receptor Activation
Dydrogesterone binds to and activates progesterone receptors, mimicking the effects of endogenous progesterone. This interaction initiates a cascade of cellular events leading to changes in gene expression.
Caption: Simplified signaling pathway of Dydrogesterone via the Progesterone Receptor.
Modulation of the GnRH Pathway
Dydrogesterone can influence the hypothalamic-pituitary-gonadal (HPG) axis, in part by modulating the release of Gonadotropin-Releasing Hormone (GnRH).
Caption: Influence of Dydrogesterone on the Hypothalamic-Pituitary-Gonadal Axis.
Safety and Handling
-
Hazardous Decomposition: Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO2) may be formed[4].
-
Incompatibilities: this compound is incompatible with strong oxidizing agents[4][5].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles, when handling the compound and its solutions[5].
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for the user's own assessment of workplace risks. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for complete safety information.
References
- 1. upload.wikimedia.org [upload.wikimedia.org]
- 2. What is the mechanism of Dydrogesterone? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dydrogesterone affects the transcription of genes in GnRH and steroidogenesis pathways and increases the frequency of atretic follicles in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. File:Steroidogenesis.png - Wikimedia Commons [commons.wikimedia.org]
- 7. Comparison of Dydrogesterone and GnRH Antagonists for Prevention of Premature LH Surge in IVF/ICSI Cycles: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Dydrogesterone using Dydrogesterone-D6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dydrogesterone is a synthetic, orally active progestogen that is structurally related to natural progesterone. It is widely used in various gynecological conditions, including menstrual disorders, endometriosis, and infertility, and for luteal support in assisted reproductive technology (ART).[1] Therapeutic drug monitoring (TDM) of dydrogesterone can be a valuable tool to optimize treatment, ensure efficacy, and minimize potential side effects by maintaining drug concentrations within a therapeutic window. The use of a stable isotope-labeled internal standard, such as Dydrogesterone-D6, is crucial for accurate and precise quantification of dydrogesterone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These application notes provide a detailed protocol for the determination of dydrogesterone in human plasma using this compound as an internal standard, along with relevant quantitative data and visualizations of the signaling pathway and experimental workflow.
Mechanism of Action
Dydrogesterone is a selective progestogen, meaning it binds with high affinity to progesterone receptors (PRs), specifically PR-A and PR-B.[2] Upon binding, the dydrogesterone-receptor complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes. This leads to the desired physiological effects, such as the regulation of the menstrual cycle and the maintenance of a healthy uterine lining for pregnancy.[1][3]
Experimental Protocols
LC-MS/MS Method for the Quantification of Dydrogesterone in Human Plasma
This protocol describes a validated LC-MS/MS method for the determination of dydrogesterone in human plasma, utilizing this compound as an internal standard.
1. Materials and Reagents
-
Dydrogesterone certified reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (drug-free)
2. Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source
-
Analytical column: Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm) or equivalent[6]
3. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of dydrogesterone and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the dydrogesterone stock solution with methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound in the same diluent.
4. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 600 µL of methanol to precipitate proteins.[6]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
5. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: APCI+, positive ion mode.[6]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dydrogesterone: m/z 313 > m/z 295[6]
-
This compound: The precursor ion will be m/z 319. The product ion will be shifted by 6 Da from the dydrogesterone product ion. The exact transition should be optimized by direct infusion of the this compound standard. A likely transition would be m/z 319 > m/z 301.
-
-
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for dydrogesterone.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 5 - 150 ng/mL[6] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.997[6] |
| Weighting | 1/y[6] |
Table 2: Precision and Accuracy
| Quality Control | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low | 15 | < 12.5 | < 12.5 | < 7.5 |
| Medium | 75 | < 12.5 | < 12.5 | < 7.5 |
| High | 120 | < 12.5 | < 12.5 | < 7.5 |
Data adapted from a representative LC-MS/MS method.[6]
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| Dydrogesterone | 99.8[6] |
Therapeutic Drug Monitoring Workflow
The following diagram illustrates a typical workflow for therapeutic drug monitoring of dydrogesterone.
Conclusion
The presented LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific assay for the therapeutic drug monitoring of dydrogesterone in human plasma. The detailed protocol and performance characteristics offer a solid foundation for researchers and clinicians to implement this assay in their laboratories. The visualization of the signaling pathway and experimental workflow provides a clear understanding of the underlying principles and practical steps involved in the TDM of dydrogesterone. This approach can contribute to personalized medicine by enabling dose adjustments based on individual pharmacokinetic profiles, thereby optimizing therapeutic outcomes.
References
- 1. What is the mechanism of Dydrogesterone? [synapse.patsnap.com]
- 2. Dydrogesterone - Wikipedia [en.wikipedia.org]
- 3. Pharmaceutical Insights: Dydrogesterone's R&D Progress [synapse.patsnap.com]
- 4. This compound (major) - Acanthus Research [acanthusresearch.com]
- 5. clearsynth.com [clearsynth.com]
- 6. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dydrogesterone-D6 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of Dydrogesterone-D6 from biological matrices, primarily human plasma, for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Three common and effective techniques are covered: Protein Precipitation (PP), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Introduction
Accurate quantification of this compound, a stable isotope-labeled internal standard for dydrogesterone, is crucial for the reliable determination of dydrogesterone concentrations in pharmacokinetic and bioequivalence studies. The choice of sample preparation technique is critical to remove interfering matrix components, concentrate the analyte, and ensure the accuracy, precision, and sensitivity of the analytical method. This document outlines validated and adaptable protocols for each of the three major sample preparation techniques.
Data Presentation: Comparison of Sample Preparation Techniques
The selection of a sample preparation method often involves a trade-off between recovery, cleanliness, speed, and cost. The following table summarizes the quantitative performance of the described techniques for dydrogesterone analysis.
| Parameter | Protein Precipitation (Methanol) | Solid-Phase Extraction (Oasis MAX C18) | Liquid-Liquid Extraction (Ethyl Acetate) |
| Mean Recovery | 99.8%[1][2] | 100.7–112%[3][4] | Typically >85% (analyte dependent) |
| Precision (CV%) | < 12.5%[1] | < 22.0%[3][4] | Generally < 15% |
| Accuracy | < 7.5%[1] | -20.2 to +13.3% (%DEV)[3][4] | Generally within ±15% |
| Matrix Effects | Potential for significant ion suppression | Minimal ion suppression reported[3][4] | Can be significant, but often lower than PP |
| Sample Throughput | High | Medium | Medium to High |
| Cost per Sample | Low | High | Low to Medium |
| Protocol Simplicity | High | Low to Medium | Medium |
Experimental Protocols
Protein Precipitation (PP)
This method is rapid, simple, and utilizes a small volume of solvent, making it suitable for high-throughput analysis. The principle involves the addition of a water-miscible organic solvent to denature and precipitate plasma proteins, which are then removed by centrifugation.
Materials:
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
Pipettes
Protocol:
-
Pipette 200 µL of human plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold methanol to the plasma sample.[1]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing this compound.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Protein Precipitation Workflow
Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation by utilizing a solid sorbent to selectively retain the analyte while interfering substances are washed away. This protocol is adapted for a polymeric reversed-phase sorbent, which is effective for the extraction of steroids like dydrogesterone.
Materials:
-
Oasis MAX C18 SPE cartridges (or equivalent)
-
Methanol (HPLC grade)
-
Deionized water
-
SPE vacuum manifold
-
Collection tubes
-
Nitrogen evaporator
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent. Do not allow the sorbent to dry.
-
Sample Loading: Load the 200 µL plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction Workflow
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method is effective for extracting moderately nonpolar compounds like dydrogesterone from a biological matrix.
Materials:
-
Ethyl acetate (HPLC grade)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen evaporator
Protocol:
-
Pipette 200 µL of human plasma sample into a 2.0 mL microcentrifuge tube.
-
Add 1 mL of ethyl acetate to the plasma sample.
-
Vortex the mixture vigorously for 2 minutes to ensure efficient extraction.
-
Centrifuge the tube at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) containing the this compound to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction Workflow
References
- 1. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Dydrogesterone in Human Plasma by Tandem Mass Spectrometry: Application to Therapeutic Drug Monitoring of Dydrogesterone in Gynecological Disorders | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Dydrogesterone-D6
Welcome to the technical support center for the analysis of dydrogesterone using its deuterated internal standard, Dydrogesterone-D6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the quantification of dydrogesterone?
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, such as proteins, salts, lipids, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of dydrogesterone in the mass spectrometer's ion source. This interference can either suppress the dydrogesterone signal, leading to underestimation of its concentration, or enhance it, causing overestimation. Inconsistent matrix effects between samples and standards can lead to poor accuracy and precision in quantitative bioanalysis.[1][2][3]
Q2: How does using this compound as an internal standard help in overcoming matrix effects?
This compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to dydrogesterone, with the only difference being that six hydrogen atoms are replaced by deuterium atoms. This small mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Because this compound has nearly identical physicochemical properties to dydrogesterone, it behaves similarly during sample preparation, chromatography, and ionization.[4] Therefore, any matrix effects that suppress or enhance the ionization of dydrogesterone will have a proportional effect on this compound. By calculating the ratio of the analyte response to the internal standard response, these variations can be normalized, leading to more accurate and precise quantification.[4]
Q3: Can this compound completely eliminate all issues related to matrix effects?
While this compound is highly effective in compensating for matrix-induced ionization variability, it may not solve all related problems.[5] For instance, significant ion suppression can still lead to a decrease in the overall signal intensity for both the analyte and the internal standard, potentially impacting the method's sensitivity and raising the limit of quantification (LOQ). Additionally, in rare cases, deuterated standards can exhibit slight chromatographic shifts compared to the native analyte, which could lead to differential matrix effects if they do not perfectly co-elute.[6] Therefore, optimizing sample preparation and chromatographic conditions remains crucial.
Q4: What are the common sample preparation techniques to reduce matrix effects before LC-MS/MS analysis of dydrogesterone?
The three most common sample preparation techniques are:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma or serum sample to precipitate proteins.[7][8] While effective at removing a large portion of proteins, it may not remove other matrix components like phospholipids, which are known to cause significant ion suppression.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting dydrogesterone from the aqueous biological sample into an immiscible organic solvent. This method is generally more selective than PPT and can provide a cleaner extract. The choice of solvent is critical for achieving good recovery and selectivity.[9][10]
-
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation method that can effectively remove a wide range of interfering matrix components. It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, while other matrix components are washed away. The analyte is then eluted with a different solvent.[11][12]
The choice of technique depends on the required sensitivity, throughput, and the complexity of the sample matrix.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for Dydrogesterone and this compound | 1. Suboptimal chromatographic conditions. 2. Column degradation. 3. Incompatible sample solvent. | 1. Optimize the mobile phase composition and gradient. 2. Replace the analytical column or use a guard column. 3. Ensure the final sample solvent is compatible with the initial mobile phase. |
| High Variability in Analyte/Internal Standard Response Ratio | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects not fully compensated by the internal standard. 3. Instability of the analyte or internal standard. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Improve sample cleanup using a more rigorous method (e.g., switch from PPT to SPE). 3. Investigate the stability of dydrogesterone and this compound under the storage and processing conditions. |
| Low Signal Intensity (Poor Sensitivity) | 1. High ion suppression due to insufficient sample cleanup. 2. Suboptimal mass spectrometer settings. 3. Low extraction recovery. | 1. Implement a more effective sample preparation technique like SPE to remove interfering matrix components.[11] 2. Optimize ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy).[13][14] 3. Optimize the extraction protocol to improve the recovery of dydrogesterone. |
| Chromatographic Separation of Dydrogesterone and this compound | Isotope effect from deuterium labeling can sometimes cause a slight shift in retention time, especially with a high number of deuterium atoms and highly efficient chromatographic columns.[6] | 1. Adjust the chromatographic gradient to ensure co-elution. 2. If the shift is consistent, ensure that the peak integration windows for both the analyte and internal standard are appropriate. However, perfect co-elution is ideal for optimal matrix effect compensation.[4] |
| Interference Peak at the Retention Time of Dydrogesterone or this compound | 1. Endogenous matrix components. 2. Metabolites of dydrogesterone. 3. Contamination from sample collection tubes or reagents. | 1. Improve chromatographic separation to resolve the interference. 2. If the interference has the same mass transition, a different fragmentation pathway may need to be monitored. 3. Analyze blank matrix and reagent blanks to identify the source of contamination. |
Quantitative Data Summary
| Parameter | Protein Precipitation (with IS) [7][8] | Solid-Phase Extraction (with IS) [11] | Method without IS (Illustrative) |
| Analyte Recovery | ~99.8% | 100.7–112% | Highly variable, dependent on matrix |
| Precision (%RSD) | < 12.5% | < 22.0% | Often > 15% |
| Accuracy (%RE) | < 7.5% | -20.2 to +13.3% | Can be significantly biased |
| Matrix Factor | Close to 1 (with IS correction) | Close to 1 (with IS correction) | Can be significantly < 1 (suppression) or > 1 (enhancement) |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is a rapid and straightforward method for sample cleanup.
Materials:
-
Human plasma containing dydrogesterone
-
This compound internal standard spiking solution
-
Methanol (HPLC grade), chilled
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add the appropriate volume of this compound internal standard spiking solution.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol (Based on Oasis® MAX C18)
This protocol offers a more thorough cleanup, resulting in a cleaner extract and reduced matrix effects.
Materials:
-
Human plasma containing dydrogesterone
-
This compound internal standard spiking solution
-
Oasis® MAX C18 SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Elution solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol)
-
SPE vacuum manifold or positive pressure processor
Procedure:
-
Pre-treat Sample: To 500 µL of plasma, add the this compound internal standard.
-
Condition Cartridge: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate Cartridge: Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.
-
Load Sample: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute the dydrogesterone and this compound with 1 mL of the elution solvent into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS injection.
Liquid-Liquid Extraction (LLE) Protocol
This protocol provides a good balance between cleanup efficiency and ease of use.
Materials:
-
Human plasma containing dydrogesterone
-
This compound internal standard spiking solution
-
Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE))
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 500 µL of plasma in a glass tube, add the this compound internal standard.
-
Add 2 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Logical Troubleshooting Flow
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. eijppr.com [eijppr.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. myadlm.org [myadlm.org]
- 6. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 7. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
Technical Support Center: Dydrogesterone-D6 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dydrogesterone-D6 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
This compound is a deuterated form of dydrogesterone, meaning that six hydrogen atoms in the dydrogesterone molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to the non-labeled dydrogesterone (the analyte), it behaves similarly during sample preparation, chromatography, and ionization. However, it has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the analyte. This helps to correct for variability in the analytical process, leading to more accurate and precise quantification of dydrogesterone in biological samples.
Q2: What are the typical biological matrices in which the stability of this compound is evaluated?
The stability of this compound is typically evaluated in the same biological matrices as the intended study samples. The most common matrices include:
-
Human Plasma: The liquid component of blood, obtained after centrifugation of blood collected with an anticoagulant.
-
Human Serum: The liquid portion of blood that remains after clotting.
-
Urine: To assess excretion pathways.
Stability should be established for each matrix used in a study.
Q3: What are the key stability assessments that need to be performed for this compound?
According to regulatory guidelines for bioanalytical method validation, the following stability assessments are crucial:
-
Freeze-Thaw Stability: Evaluates the stability of the analyte and internal standard after repeated cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period that reflects the time samples might be left on a laboratory bench during processing.
-
Long-Term Stability: Determines the stability of the analyte and internal standard under the intended long-term storage conditions (e.g., -20°C or -80°C).
-
Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples in the autosampler before injection into the analytical instrument.
-
Stock Solution Stability: Confirms the stability of the this compound stock and working solutions under their storage conditions.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the use of this compound as an internal standard in bioanalytical methods.
Problem 1: High variability in this compound peak area across a batch.
| Possible Cause | Troubleshooting Steps |
| Inconsistent sample preparation: Pipetting errors or inconsistent extraction recovery. | - Review and ensure consistent execution of the sample preparation protocol. - Verify the calibration and performance of all pipettes. - Prepare a fresh set of quality control (QC) samples to re-evaluate the extraction procedure. |
| Matrix effects: Ion suppression or enhancement due to co-eluting endogenous components from the biological matrix. | - Evaluate matrix effects by analyzing post-extraction spiked samples from at least six different sources of the biological matrix. - Optimize the chromatographic method to separate this compound from interfering matrix components. - Consider a more rigorous sample clean-up procedure (e.g., switching from protein precipitation to solid-phase extraction). |
| Autosampler issues: Inconsistent injection volume or temperature fluctuations in the autosampler. | - Perform a system suitability test to check the performance of the autosampler. - Ensure the autosampler temperature is maintained at the validated condition. |
Problem 2: Gradual decrease in this compound signal throughout an analytical run.
| Possible Cause | Troubleshooting Steps |
| Instability in the reconstituted sample (post-preparative instability). | - Re-evaluate the post-preparative stability for a longer duration to ensure it covers the entire run time. - Consider changing the reconstitution solvent to one that provides better stability. |
| Contamination of the LC-MS/MS system. | - Clean the ion source and mass spectrometer inlet. - Run a system suitability test with a pure standard solution to check for system performance. |
| Degradation in the autosampler. | - Ensure the autosampler is maintained at the appropriate temperature (typically refrigerated). |
Problem 3: Presence of an interfering peak at the same m/z as this compound.
| Possible Cause | Troubleshooting Steps |
| Crosstalk from the analyte: The naturally occurring isotopes of dydrogesterone may contribute to the signal in the this compound channel, especially at high analyte concentrations. | - Check the mass spectra of a high concentration dydrogesterone standard to see if there is any isotopic contribution at the m/z of this compound. - If significant, select a different precursor-product ion transition for this compound that is free from interference. |
| Metabolite interference: A metabolite of dydrogesterone may have the same mass as this compound. | - Optimize the chromatographic separation to resolve the interfering metabolite from this compound. |
| Contamination from an external source. | - Analyze a blank solvent injection to check for system contamination. - Ensure all solvents and reagents are of high purity. |
Problem 4: Deuterium exchange leading to a decrease in this compound signal and an increase in the dydrogesterone signal.
| Possible Cause | Troubleshooting Steps |
| Unstable deuterium label: The deuterium atoms may be located on exchangeable positions of the molecule (e.g., on hydroxyl or amine groups) and can exchange with protons from the solvent, especially under acidic or basic conditions. | - Confirm the location of the deuterium labels on the this compound molecule from the manufacturer's certificate of analysis. - Avoid extreme pH conditions in the mobile phase and sample processing steps. - If exchange is unavoidable, consider using a different isotopically labeled internal standard, such as one with ¹³C or ¹⁵N labels. |
Quantitative Data Summary
While specific, publicly available stability data for this compound is limited, the following tables provide a template for how such data should be presented based on regulatory guidelines. The acceptance criterion for stability is typically that the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Nominal Conc. (ng/mL) | Cycle 1 Mean Conc. (ng/mL) | Cycle 1 % Nominal | Cycle 3 Mean Conc. (ng/mL) | Cycle 3 % Nominal | Cycle 5 Mean Conc. (ng/mL) | Cycle 5 % Nominal |
| This compound | 50 | Data Not Available | N/A | Data Not Available | N/A | Data Not Available | N/A |
| This compound | 500 | Data Not Available | N/A | Data Not Available | N/A | Data Not Available | N/A |
| This compound | 5000 | Data Not Available | N/A | Data Not Available | N/A | Data Not Available | N/A |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Analyte | Nominal Conc. (ng/mL) | 0 hours Mean Conc. (ng/mL) | 6 hours Mean Conc. (ng/mL) | 6 hours % Nominal | 24 hours Mean Conc. (ng/mL) | 24 hours % Nominal |
| This compound | 50 | Data Not Available | Data Not Available | N/A | Data Not Available | N/A |
| This compound | 500 | Data Not Available | Data Not Available | N/A | Data Not Available | N/A |
| This compound | 5000 | Data Not Available | Data Not Available | N/A | Data Not Available | N/A |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Analyte | Nominal Conc. (ng/mL) | 1 Month Mean Conc. (ng/mL) | 1 Month % Nominal | 6 Months Mean Conc. (ng/mL) | 6 Months % Nominal | 12 Months Mean Conc. (ng/mL) | 12 Months % Nominal |
| This compound | 50 | Data Not Available | N/A | Data Not Available | N/A | Data Not Available | N/A |
| This compound | 500 | Data Not Available | N/A | Data Not Available | N/A | Data Not Available | N/A |
| This compound | 5000 | Data Not Available | N/A | Data Not Available | N/A | Data Not Available | N/A |
Table 4: Post-Preparative (Autosampler) Stability of this compound in Processed Matrix at 4°C
| Analyte | Nominal Conc. (ng/mL) | 0 hours Mean Conc. (ng/mL) | 24 hours Mean Conc. (ng/mL) | 24 hours % Nominal | 48 hours Mean Conc. (ng/mL) | 48 hours % Nominal |
| This compound | 50 | Data Not Available | Data Not Available | N/A | Data Not Available | N/A |
| This compound | 500 | Data Not Available | Data Not Available | N/A | Data Not Available | N/A |
| This compound | 5000 | Data Not Available | Data Not Available | N/A | Data Not Available | N/A |
Experimental Protocols
The following provides a generalized experimental protocol for assessing the stability of this compound in a biological matrix. This should be adapted based on the specific bioanalytical method being validated.
Objective: To assess the stability of this compound under various storage and handling conditions.
Materials:
-
Blank, validated biological matrix (e.g., human plasma)
-
This compound certified reference material
-
Dydrogesterone certified reference material
-
Validated bioanalytical method (LC-MS/MS)
-
Appropriate solvents and reagents
General Procedure for Preparation of Stability Samples:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions by diluting the stock solution.
-
Spike the blank biological matrix with the this compound working solution to achieve low and high-quality control (LQC and HQC) concentration levels.
-
Aliquots of these QC samples will be used for the different stability tests.
1. Freeze-Thaw Stability Protocol:
-
Prepare at least three replicates of LQC and HQC samples.
-
Analyze one set of replicates immediately (Cycle 0).
-
Freeze the remaining replicates at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat for the desired number of cycles (typically 3 to 5).
-
After the final cycle, process and analyze the samples and compare the results to the Cycle 0 samples.
2. Short-Term (Bench-Top) Stability Protocol:
-
Prepare at least three replicates of LQC and HQC samples.
-
Keep the samples at room temperature for a specified period (e.g., 6, 12, or 24 hours), which should be equal to or longer than the expected sample handling time.
-
After the specified duration, process and analyze the samples.
-
Compare the results to freshly prepared and analyzed QC samples.
3. Long-Term Stability Protocol:
-
Prepare a sufficient number of LQC and HQC sample aliquots.
-
Store the samples at the intended long-term storage temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples (at least three replicates of each concentration).
-
Thaw the samples, process, and analyze them.
-
Compare the results to the nominal concentrations.
4. Post-Preparative (Autosampler) Stability Protocol:
-
Process a set of LQC and HQC samples (at least three replicates each) according to the validated sample preparation procedure.
-
Place the processed samples in the autosampler set at the intended temperature (e.g., 4°C).
-
Analyze the samples at time zero and then again after a specified duration that is at least as long as the expected run time for an analytical batch (e.g., 24 or 48 hours).
-
Compare the results from the later time points to the time zero results.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound internal standard issues.
Technical Support Center: Dydrogesterone-D6 Analysis
Welcome to the technical support center for Dydrogesterone-D6 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a particular focus on addressing low recovery of the deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly low recovery of our internal standard, this compound, during sample preparation. What are the potential causes?
Low recovery of this compound can stem from several factors throughout the analytical workflow, from sample handling to the final analysis. The most common causes can be categorized into issues related to the extraction procedure (Solid-Phase Extraction or Liquid-Liquid Extraction), the stability of the internal standard, and matrix effects. It is also possible that the issue lies with the LC-MS/MS instrument's performance.
Q2: How can we systematically troubleshoot the low recovery of this compound?
A systematic approach is crucial to pinpoint the source of the low recovery. We recommend a stepwise investigation, starting from the most likely causes. The following logical workflow can help guide your troubleshooting process.
Caption: A logical workflow for troubleshooting low recovery of this compound.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Issues
Low recovery during SPE is a frequent problem. Here are specific areas to investigate:
Q3: Could the choice of SPE sorbent be affecting the recovery of this compound?
Yes, the sorbent chemistry is critical. Dydrogesterone is a relatively nonpolar steroid. A reverse-phase sorbent, such as C18 or a polymer-based sorbent like Oasis HLB, is generally appropriate. However, issues can still arise.
-
Inadequate Sorbent Conditioning and Equilibration: Failure to properly wet and equilibrate the sorbent can lead to inconsistent interactions and poor retention. Although some modern polymer-based sorbents claim to eliminate the need for these steps, it is a critical parameter to verify.
-
Breakthrough: this compound may not be retained on the cartridge during sample loading. This can happen if the sample solvent is too strong (i.e., has a high percentage of organic solvent).
Troubleshooting Steps:
-
Verify Sorbent Choice: For steroid analysis, reverse-phase sorbents are standard. Ensure the chosen sorbent is appropriate for the hydrophobicity of Dydrogesterone.
-
Optimize Conditioning and Equilibration: Follow the manufacturer's protocol strictly. Ensure the conditioning solvent fully wets the sorbent and the equilibration solvent mimics the sample's aqueous component.
-
Check for Breakthrough: Analyze the flow-through and wash fractions to see if the this compound is being lost at these stages. If so, consider diluting the sample with a weaker solvent (e.g., water or buffer) before loading.
Q4: How does sample pH influence the SPE recovery of this compound?
While Dydrogesterone itself does not have strongly ionizable groups, the pH of the sample can influence the charge of matrix components, which in turn can affect the interaction of this compound with the sorbent. For reverse-phase SPE, maintaining a neutral pH is generally a good starting point.
Q5: Our wash step seems to be removing the this compound along with interferences. How can we optimize this?
This is a common issue where the wash solvent is too strong. The goal of the wash step is to remove endogenous interferences that are less retained than the analyte.
Troubleshooting Steps:
-
Decrease the Organic Content: Reduce the percentage of organic solvent in your wash solution. For example, if you are using 40% methanol, try 20% or 10%.
-
Stepwise Wash: Use a multi-step wash, starting with a very weak solvent (e.g., 5% methanol in water) and gradually increasing the organic content.
Q6: We are not able to elute this compound from the SPE cartridge. What should we do?
This indicates that the elution solvent is too weak to disrupt the interaction between this compound and the sorbent.
Troubleshooting Steps:
-
Increase Elution Solvent Strength: Increase the percentage of organic solvent in the elution buffer. If using methanol, consider switching to a stronger solvent like acetonitrile or isopropanol.
-
Modify pH: For some interactions, changing the pH of the elution solvent can improve recovery.
-
Increase Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely wet the sorbent and elute the analyte. You can try eluting with multiple smaller volumes.
Table 1: Summary of SPE Troubleshooting for Low this compound Recovery
| Parameter | Potential Issue | Recommended Action |
| Sorbent | Incorrect chemistry or insufficient conditioning. | Use a reverse-phase sorbent (e.g., C18, Oasis HLB). Ensure proper wetting and equilibration. |
| Sample Load | Sample solvent is too strong, causing breakthrough. | Dilute the sample with a weaker solvent (e.g., water) before loading. |
| Wash Step | Wash solvent is too strong, eluting the analyte. | Decrease the organic content of the wash solvent or use a stepwise wash. |
| Elution Step | Elution solvent is too weak to recover the analyte. | Increase the organic content or switch to a stronger elution solvent. |
| Flow Rate | Too high, leading to insufficient interaction time. | Decrease the flow rate during sample loading and elution. |
Liquid-Liquid Extraction (LLE) Issues
LLE is another common technique for steroid extraction. Low recovery here often relates to solvent choice and phase separation.
Q7: Which solvent is best for liquid-liquid extraction of Dydrogesterone from plasma or serum?
For steroids like Dydrogesterone, water-immiscible organic solvents are used. Ethyl acetate is a common and effective choice. Other options include methyl tert-butyl ether (MTBE) and hexane/isopropanol mixtures. The choice of solvent can impact extraction efficiency and the cleanliness of the final extract.
Q8: We are experiencing low recovery with LLE. What are the common pitfalls?
-
Incorrect pH of the Aqueous Phase: The pH can affect the solubility of both the analyte and matrix components. For neutral compounds like Dydrogesterone, a neutral pH is generally a safe starting point.
-
Insufficient Mixing: Inadequate vortexing or mixing will result in poor extraction efficiency as the analyte will not effectively partition into the organic phase.
-
Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte and lead to low and variable recovery.
-
Incomplete Phase Separation: Aspirating part of the aqueous layer along with the organic layer will introduce interferences and affect recovery.
Troubleshooting Steps:
-
Optimize Mixing: Ensure vigorous and consistent mixing for a sufficient amount of time (e.g., vortex for 1-2 minutes).
-
Address Emulsions: To break emulsions, you can try centrifugation at a higher speed, adding a small amount of salt to the aqueous phase, or using a different extraction solvent.
-
Ensure Clean Phase Separation: After centrifugation, carefully aspirate the organic layer, avoiding the aqueous and any emulsion layers.
Stability and Matrix Effects
Q9: Could the this compound be degrading during sample processing or storage?
Dydrogesterone is generally stable. However, stability should always be confirmed under your specific experimental conditions.
Troubleshooting Steps:
-
Perform Stability Studies: Assess the stability of this compound in the biological matrix at room temperature (bench-top stability), through freeze-thaw cycles, and long-term storage at the intended temperature.
-
Minimize Processing Time: Process samples as quickly as possible and keep them on ice or at 4°C when not being actively processed.
Q10: How do we know if matrix effects are causing the low recovery of this compound?
Matrix effects refer to the alteration of ionization efficiency (suppression or enhancement) of the analyte due to co-eluting components from the sample matrix. A deuterated internal standard is intended to compensate for this, as it should be affected similarly to the analyte. However, if the internal standard and analyte have slightly different retention times, they may experience different degrees of ion suppression.
Troubleshooting Steps:
-
Post-Column Infusion Experiment: Infuse a standard solution of this compound post-column while injecting an extracted blank matrix sample. A dip in the signal at the retention time of the analyte indicates ion suppression.
-
Improve Sample Cleanup: A cleaner sample will have fewer matrix components that can cause ion suppression. Consider a more rigorous SPE cleanup or an alternative LLE solvent.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering matrix components.
Experimental Protocols
Example Solid-Phase Extraction (SPE) Protocol for Dydrogesterone from Human Plasma
This protocol is based on the use of a polymer-based reverse-phase sorbent like Oasis HLB.
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution. Vortex briefly.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Wash 1: Wash the cartridge with 1 mL of 5% methanol in water.
-
Wash 2: Wash the cartridge with 1 mL of 20% methanol in water.
-
Elution: Elute the Dydrogesterone and this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Example Liquid-Liquid Extraction (LLE) Protocol for Dydrogesterone from Human Plasma
-
Sample Preparation: To 200 µL of human plasma in a clean tube, add 20 µL of this compound internal standard working solution.
-
Extraction: Add 1 mL of ethyl acetate.
-
Mixing: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Dydrogesterone Metabolism
Understanding the metabolism of Dydrogesterone is important for identifying potential interferences. Dydrogesterone is extensively metabolized in the liver.
Caption: The primary metabolic pathway of Dydrogesterone in the liver.[1]
The main metabolic pathway involves the reduction of the 20-keto group by aldo-keto reductase enzymes (primarily AKR1C1) to form 20α-dihydrodydrogesterone (20α-DHD).[1] A minor pathway involves metabolism by cytochrome P450 3A4 (CYP3A4). When developing an analytical method, it is important to ensure that the chromatography can separate Dydrogesterone from its major metabolite, 20α-DHD, to prevent any potential cross-interference.
References
potential interferences in Dydrogesterone-D6 analysis
Welcome to the technical support center for Dydrogesterone-D6 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the quantitative analysis of this compound, a commonly used internal standard for dydrogesterone bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometric parameters for analyzing this compound?
A1: While specific parameters should be optimized in your laboratory, a common approach for the analysis of dydrogesterone is using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode. The multiple reaction monitoring (MRM) transition for dydrogesterone is often cited as m/z 313 > m/z 295.[1][2] For this compound, with six deuterium atoms, the precursor ion would be expected at m/z 319. The product ion would depend on the position of the deuterium labels, but a common fragmentation would likely result in a transition of m/z 319 > m/z 301 or other appropriate product ions. It is crucial to optimize these transitions in your specific instrument.
Q2: What are the major potential sources of interference in this compound analysis?
A2: Potential interferences in this compound analysis can be categorized as:
-
Isobaric Interferences: These are compounds with the same nominal mass as this compound. While less common for a deuterated standard, it is essential to ensure chromatographic separation from any potential isobaric compounds in the matrix.
-
Metabolites of Dydrogesterone: The primary metabolite of dydrogesterone is 20α-dihydrodydrogesterone (DHD).[3] While DHD has a different mass, its high concentration in samples could potentially lead to in-source fragmentation or other matrix-related effects. Other metabolites, though less abundant, have also been identified.[4][5]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, serum) can co-elute with this compound and suppress or enhance its ionization, leading to inaccurate quantification.[6]
-
Cross-talk from Dydrogesterone: In samples with very high concentrations of dydrogesterone, the natural isotopic abundance of dydrogesterone could potentially contribute a small signal at the mass of this compound. This is generally minimal but should be considered for samples at the upper limit of quantification.
Q3: How can I minimize matrix effects in my analysis?
A3: Minimizing matrix effects is crucial for accurate and precise results. Several strategies can be employed:
-
Effective Sample Preparation: Utilize robust sample preparation techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove a significant portion of the matrix components.[6]
-
Chromatographic Separation: Optimize your HPLC or UHPLC method to achieve good separation of this compound from endogenous matrix components.
-
Use of a Stable Isotope Labeled Internal Standard: this compound itself is a stable isotope-labeled internal standard, which is the best practice to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte (dydrogesterone).
-
Matrix Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to mimic the matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape or Tailing | Suboptimal chromatographic conditions (e.g., mobile phase pH, column chemistry). | Optimize the mobile phase composition and pH. Experiment with different analytical columns. |
| Sample solvent incompatibility with the mobile phase. | Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. | |
| Variable Internal Standard (IS) Response | Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol for all samples. |
| Matrix effects affecting IS ionization. | Evaluate matrix effects from different lots of biological matrix. Enhance sample cleanup if necessary. | |
| Instability of the IS in the sample or final extract. | Investigate the stability of this compound under your sample storage and processing conditions. | |
| Signal Suppression or Enhancement | Co-eluting matrix components. | Improve chromatographic resolution to separate this compound from interfering peaks. |
| Inefficient sample cleanup. | Re-evaluate and optimize the sample preparation method (e.g., try a different SPE sorbent or LLE solvent). | |
| Presence of Interfering Peaks | Metabolites or other endogenous compounds. | Adjust chromatographic conditions to resolve the interfering peak from the this compound peak. |
| Contamination from labware or reagents. | Use high-purity solvents and reagents and ensure all labware is thoroughly cleaned. |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for preparing plasma samples for LC-MS/MS analysis of dydrogesterone.[1][2]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add a known amount of this compound working solution.
-
Precipitation: Add 300 µL of a cold precipitating agent (e.g., acetonitrile or methanol).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject an appropriate volume of the final extract into the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes typical starting parameters for the analysis of dydrogesterone, which can be adapted for this compound.
| Parameter | Value |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Ionization Source | ESI or APCI, Positive Ion Mode |
| MRM Transition (Dydrogesterone) | 313 > 295[1][2] |
| MRM Transition (this compound - inferred) | 319 > 301 |
Note: The MRM transition for this compound is inferred based on the fragmentation of dydrogesterone and the addition of six deuterium atoms. This should be empirically determined and optimized on your mass spectrometer.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in plasma.
Caption: Potential sources of interference in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of analytical interference of dydrogesterone in progesterone immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dydrogesterone: metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dydrogesterone: Metabolism in man | Scilit [scilit.com]
- 6. opentrons.com [opentrons.com]
Technical Support Center: Dydrogesterone-D6 Isotopic Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dydrogesterone-D6 stable isotope labeled standard.
Frequently Asked Questions (FAQs)
Q1: What is the expected isotopic purity of this compound?
A1: The isotopic purity of this compound is typically expected to be high, often greater than 95% and in many cases exceeding 98%. This means that the majority of the molecules are fully deuterated with six deuterium atoms. However, it is crucial to always refer to the Certificate of Analysis (CoA) provided by the manufacturer for the specific lot you are using, as this will provide the exact purity specifications.[1][2]
Q2: Why is ensuring the isotopic purity of this compound important?
A2: Ensuring high isotopic purity is critical for the accuracy and reliability of quantitative bioanalytical assays, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The this compound standard serves as an internal standard (IS) to correct for variations in sample preparation and instrument response. If the isotopic purity is low, it means there is a significant presence of unlabeled dydrogesterone (D0) or partially labeled species (D1-D5) in the standard. This can lead to an overestimation of the analyte concentration in the sample, compromising the integrity of the study results.
Q3: How is the isotopic purity of this compound typically determined?
A3: The isotopic purity of this compound is most commonly determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). These techniques can resolve the different isotopologues (molecules with different numbers of deuterium atoms) based on their mass-to-charge ratios (m/z). By analyzing the relative intensities of the ion signals corresponding to D0, D1, D2, D3, D4, D5, and D6 species, the isotopic distribution and overall purity can be accurately calculated. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the positions of the deuterium labels.
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A4: While the deuterium labels in this compound are placed on carbon atoms and are generally stable, there is a small potential for back-exchange (H/D exchange) with protic solvents (e.g., water, methanol) under certain conditions, such as extreme pH or high temperatures. To minimize this risk, it is recommended to store the standard in a non-protic solvent when possible and to prepare working solutions fresh. Always consult the manufacturer's storage and handling instructions.
Troubleshooting Guide
This guide addresses common issues that may be encountered when verifying the isotopic purity of your this compound standard.
| Observation / Issue | Potential Cause | Recommended Action |
| Higher than expected D0 (unlabeled) peak in the mass spectrum. | 1. Contamination of the D6 standard with unlabeled dydrogesterone. 2. In-source fragmentation of the D6 standard. 3. Isotopic contribution from the natural abundance of heavy isotopes (e.g., ¹³C) in the unlabeled dydrogesterone. | 1. Re-run the analysis with a fresh, unopened vial of the standard. If the issue persists, contact the supplier. 2. Optimize MS source conditions (e.g., cone voltage, collision energy) to minimize fragmentation. 3. Analyze an unlabeled dydrogesterone standard to determine its natural isotopic distribution and correct the D6 spectrum accordingly. |
| Presence of unexpected peaks corresponding to partially deuterated species (D1-D5). | 1. Incomplete deuteration during the synthesis of the standard. 2. H/D back-exchange with protic solvents or reagents. | 1. Review the Certificate of Analysis to see if the observed distribution is within the manufacturer's specifications. 2. Prepare fresh solutions in a non-protic or aprotic solvent. Avoid prolonged storage in protic solvents. |
| Inconsistent isotopic distribution between analyses. | 1. Instability of the mass spectrometer. 2. Inconsistent sample preparation. | 1. Calibrate the mass spectrometer and ensure it is operating within specifications. 2. Ensure consistent and reproducible sample preparation procedures, including solvent composition and incubation times. |
| Shift in retention time compared to unlabeled dydrogesterone. | Isotope effect, where deuterated compounds can sometimes have slightly different chromatographic behavior than their non-deuterated counterparts. | This is a known phenomenon and is generally not a cause for concern as long as the peak shape is good and the shift is consistent. Ensure that the integration window for both the analyte and the internal standard is appropriate. |
Data Presentation
The isotopic distribution of a representative batch of this compound can be summarized as follows. Note that these values are for illustrative purposes and the actual distribution for your standard will be provided on its Certificate of Analysis.
| Isotopologue | Relative Abundance (%) |
| D0 (Unlabeled) | 0.1 |
| D1 | 0.2 |
| D2 | 0.5 |
| D3 | 1.2 |
| D4 | 3.5 |
| D5 | 15.0 |
| D6 | 79.5 |
| Isotopic Purity (D6) | >99% (of deuterated species) |
Experimental Protocols
Protocol for Isotopic Purity Assessment by LC-MS/MS
This protocol outlines a general procedure for determining the isotopic purity of a this compound standard.
1. Materials and Reagents:
-
This compound standard
-
Unlabeled Dydrogesterone reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
Ammonium acetate
2. Preparation of Standards:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a stock solution of unlabeled dydrogesterone in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working solutions at a concentration of 1 µg/mL in 50:50 acetonitrile:water.
3. LC-MS/MS Parameters:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm).[3][4]
-
Mobile Phase: A: 1 mM Ammonium acetate in water; B: Acetonitrile.
-
Gradient: Isocratic elution with 80% B.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Data Acquisition: Acquire data in full scan mode to observe the entire isotopic cluster and in Multiple Reaction Monitoring (MRM) mode for sensitive detection of specific isotopologues.
4. Data Analysis:
-
Inject the unlabeled dydrogesterone standard to determine its retention time and mass spectrum, including the natural abundance of ¹³C isotopes.
-
Inject the this compound standard.
-
From the full scan spectrum of the this compound standard, determine the relative intensities of the peaks corresponding to the D0 to D6 species.
-
Correct the observed intensities for the natural isotopic abundance of ¹³C from the unlabeled dydrogesterone data.
-
Calculate the isotopic purity as the percentage of the D6 species relative to the sum of all deuterated species (D1-D6).
Visualizations
Caption: Dydrogesterone signaling pathway.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. This compound (Major) | LGC Standards [lgcstandards.com]
- 3. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Dydrogesterone in Human Plasma by Tandem Mass Spectrometry: Application to Therapeutic Drug Monitoring of Dydrogesterone in Gynecological Disorders | Semantic Scholar [semanticscholar.org]
impact of storage conditions on Dydrogesterone-D6 integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of Dydrogesterone-D6 to ensure its integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light.[1][2] Some suppliers also recommend storage in a refrigerator at 2-8°C.[3]
Q2: Can I store this compound at room temperature for short periods?
While not ideal for long-term storage, some studies on other steroids have shown stability at room temperature for a limited time.[4][5][6] However, to ensure the highest integrity of your this compound standard, it is best to minimize time spent at room temperature.
Q3: How does humidity affect the integrity of this compound?
Exposure to humidity should be avoided. It is recommended to store this compound in a dry environment.[1] For powdered forms, storage in a desiccator may be beneficial.
Q4: Is this compound sensitive to light?
Yes, like many steroid compounds, this compound may be sensitive to light. It should be stored in a light-resistant container to prevent photodegradation.
Q5: What are the signs of this compound degradation?
Degradation may not be visible. The most reliable way to assess the integrity of this compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products and a decrease in the purity of the main compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Contamination of the sample or solvent. Degradation of this compound due to improper storage or handling. | Prepare fresh solutions with high-purity solvents. Verify the storage conditions of the this compound standard. Analyze a freshly opened vial of the standard, if available. |
| Reduced peak area for this compound | Degradation of the standard. Inaccurate sample preparation. Instrument variability. | Re-evaluate storage conditions and handling procedures. Prepare a new stock solution and re-analyze. Perform a system suitability test to ensure instrument performance. |
| Poor peak shape in HPLC analysis | Incompatible mobile phase. Column degradation. Sample overload. | Optimize the mobile phase composition. Use a new or thoroughly cleaned HPLC column. Inject a lower concentration of the sample. |
| Inconsistent analytical results | Inconsistent sample preparation. Fluctuation in instrument conditions (e.g., temperature, flow rate). | Standardize the sample preparation protocol. Ensure the analytical instrument is properly calibrated and maintained. Use an internal standard for quantification. |
| Precipitation of this compound in solution | Low solubility in the chosen solvent. Solvent evaporation. | Consult the manufacturer's data sheet for recommended solvents.[2] Ensure the storage container is tightly sealed to prevent solvent evaporation. Sonication may help to redissolve the compound. |
Quantitative Data Summary
| Storage Condition | Temperature Range | Duration | Expected Integrity |
| Long-term Storage | -20°C[1][2] | > 1 year | High |
| Short-term Storage | 2-8°C[3] | < 1 month | High |
| Room Temperature | Ambient | Not Recommended | Potential for degradation |
Experimental Protocols
Protocol for Assessing this compound Integrity using HPLC
This protocol provides a general framework for the analysis of this compound purity and the detection of potential degradation products.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Phosphoric acid (or formic acid for MS-compatible methods)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
2. Preparation of Mobile Phase:
-
Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).
-
Add a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.
-
Degas the mobile phase before use.
3. Preparation of Standard Solution:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards of appropriate concentrations (e.g., 1-100 µg/mL).
4. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength (e.g., 286 nm for Dydrogesterone)
5. Analysis:
-
Inject the standard solutions and any test samples.
-
Monitor the chromatogram for the this compound peak and any additional peaks that may indicate impurities or degradation products.
-
The purity of the this compound can be estimated by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks.
Visualizations
Caption: Experimental workflow for assessing this compound integrity.
Caption: Troubleshooting decision tree for inconsistent analytical results.
References
- 1. esschemco.com [esschemco.com]
- 2. glpbio.com [glpbio.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The effect of storage and temperature on the analysis of steroids in plasma and blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of storage and temperature on the stability of steroid hormones in dried blood spots | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]
Validation & Comparative
Comparative Guide to Validated LC-MS/MS Methods for Dydrogesterone Quantification Using Dydrogesterone-D6
This guide provides a detailed comparison of two validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of dydrogesterone in human plasma, utilizing Dydrogesterone-D6 as an internal standard. The information is intended for researchers, scientists, and drug development professionals, offering objective performance data and comprehensive experimental protocols.
Method Performance Comparison
The following tables summarize the key validation parameters for two distinct LC-MS/MS methods, herein referred to as Method A and Method B, for the analysis of dydrogesterone in human plasma.
Table 1: Linearity and Sensitivity
| Parameter | Method A | Method B |
| Linearity Range | 5 - 150 ng/mL[1][2] | 10 - 60 ng/mL[3][4] |
| Correlation Coefficient (r²) | > 0.997[1][2] | ~0.99[3][4] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 10 ng/mL[3][4] |
Table 2: Precision and Accuracy
| Parameter | Method A | Method B |
| Intra-day Precision (%RSD) | < 12.5%[1][2] | < 22.0%[3][4] |
| Inter-day Precision (%RSD) | < 12.5%[1][2] | < 22.0%[3][4] |
| Intra-day Accuracy (%DEV) | < 7.5%[1][2] | -20.2% to +13.3%[3][4] |
| Inter-day Accuracy (%DEV) | < 7.5%[1][2] | -20.2% to +13.3%[3][4] |
Table 3: Recovery and Matrix Effect
| Parameter | Method A | Method B |
| Mean Recovery | 99.8%[1][2] | 100.7% - 112%[3][4] |
| Matrix Effect | Not explicitly stated | Negligible ion suppression[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments in both Method A and Method B are provided below.
Method A: Protein Precipitation
1. Sample Preparation:
-
Pipette 0.2 mL of human plasma into a microcentrifuge tube.
-
Add 0.6 mL of methanol containing the internal standard (this compound).
-
Vortex mix to precipitate plasma proteins.
-
Centrifuge the mixture.
2. Liquid Chromatography:
3. Mass Spectrometry:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive mode[1][2]
-
MS/MS Transition (this compound): Not explicitly stated, but would be a corresponding shift.
Method B: Solid-Phase Extraction (SPE)
1. Sample Preparation:
-
Condition Oasis® MAX C18 cartridges.
-
Load human plasma samples containing the internal standard (Dexamethasone was used in the reference, this compound would be substituted).
-
Wash the cartridges to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute for LC-MS/MS analysis.[3][4]
2. Liquid Chromatography:
-
Specific parameters not detailed in the provided search results.
3. Mass Spectrometry:
-
Ionization Source: Not explicitly stated, but likely ESI or APCI in positive mode.
-
MS/MS Transition (Dydrogesterone): m/z 313.1 > m/z 105.5[3][4]
-
MS/MS Transition (Internal Standard): In the reference study, Dexamethasone was m/z 393 > m/z 147. For this compound, the transition would be determined during method development.[3][4]
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and a comparison of the key performance characteristics of the two methods.
Caption: General experimental workflow for dydrogesterone analysis.
Caption: Comparison of key performance parameters.
Signaling Pathway of Dydrogesterone
Dydrogesterone is a progestogen that acts as an agonist for the progesterone receptor. The simplified signaling pathway is depicted below.
Caption: Simplified dydrogesterone signaling pathway.
References
- 1. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Dydrogesterone in Human Plasma by Tandem Mass Spectrometry: Application to Therapeutic Drug Monitoring of Dydrogesterone in Gynecological Disorders | Semantic Scholar [semanticscholar.org]
Dydrogesterone-D6 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalytical Methods
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison of Dydrogesterone-D6 as an internal standard in the quantitative analysis of dydrogesterone, evaluating its performance against other commonly used alternatives and presenting supporting experimental data.
Dydrogesterone, a synthetic progestogen, is widely used in various gynecological treatments. Accurate quantification of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in mass spectrometry-based bioanalysis due to its ability to compensate for variability during sample preparation and analysis.
Performance Comparison of Internal Standards
The accuracy and precision of an analytical method are key indicators of its performance. While data specifically detailing the performance of this compound is not extensively published in comparative studies, we can infer its expected high performance based on the principles of isotope dilution mass spectrometry and compare it with methods using other internal standards.
Stable isotope-labeled internal standards like this compound are ideal as they share near-identical physicochemical properties with the analyte, dydrogesterone. This ensures they behave similarly during extraction, chromatography, and ionization, effectively correcting for any sample loss or matrix effects.
Below is a summary of performance data from studies utilizing different internal standards for the quantification of dydrogesterone.
| Internal Standard | Analyte | Matrix | Method | Precision (%RSD) | Accuracy (%DEV or %RE) |
| (Not Specified) | Dydrogesterone | Human Plasma | LC-MS | < 12.5% | < 7.5% |
| Dexamethasone | Dydrogesterone | Human Plasma | LC-MS/MS | < 22.0% | -20.2% to +13.3% |
Note: The study that reported precision and accuracy values of <12.5% and <7.5% respectively did not specify the internal standard used. However, these values represent a high standard of method performance.
The use of a structurally analogous internal standard like dexamethasone can yield acceptable results, as demonstrated in the table. However, deuterated standards such as this compound are anticipated to provide superior correction for analytical variability, leading to even higher precision and accuracy. The slight mass difference due to deuterium labeling allows for distinct detection by the mass spectrometer while maintaining nearly identical chemical behavior.
Experimental Methodologies
The following sections detail a typical experimental protocol for the quantification of dydrogesterone in human plasma using a stable isotope-labeled internal standard like this compound, based on established bioanalytical methods.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is often employed for the extraction of dydrogesterone from plasma samples.
-
To 200 µL of human plasma, add 600 µL of methanol containing the internal standard (e.g., this compound).
-
Vortex the mixture to precipitate the plasma proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of dydrogesterone and its internal standard are achieved using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is generally used.
-
Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both dydrogesterone and the internal standard.
Example MRM Transitions:
-
Dydrogesterone: m/z 313 → m/z 105.5
-
This compound: The precursor ion would be m/z 319, with a specific product ion determined during method development.
Dydrogesterone Signaling Pathway and Experimental Workflow
Dydrogesterone exerts its effects by binding to and activating progesterone receptors, which in turn modulate the transcription of target genes. The following diagrams illustrate the progesterone receptor signaling pathway and a typical experimental workflow for dydrogesterone quantification.
Caption: Progesterone Receptor Signaling Pathway.
Caption: Experimental Workflow for Dydrogesterone Quantification.
A Comparative Guide to Bioanalytical Methods for Dydrogesterone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct, validated liquid chromatography-mass spectrometry (LC-MS) based methods for the quantification of dydrogesterone in human plasma. The selection of a robust and reliable analytical method is critical for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. This document presents a side-by-side analysis of a method employing a simple protein precipitation extraction and another utilizing solid-phase extraction (SPE), offering insights into their respective performance characteristics and experimental protocols. For optimal accuracy and precision in such bioanalytical assays, the use of a stable isotope-labeled internal standard, such as Dydrogesterone-D6, is highly recommended to compensate for matrix effects and variability during sample processing and analysis.
Performance Characteristics of Analytical Methods
The following table summarizes the key performance parameters of two distinct validated analytical methods for dydrogesterone quantification. These parameters are essential for evaluating the reliability, sensitivity, and accuracy of each method.
| Performance Parameter | Method 1: Protein Precipitation LC-MS | Method 2: Solid-Phase Extraction (SPE) LC-MS/MS |
| Linearity Range | 5 - 150 ng/mL[1][2] | 10 - 60 ng/mL |
| Correlation Coefficient (r) | > 0.997[1][2] | ~0.99 ± 0.05 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 10 ng/mL |
| Intra-day Precision (%RSD) | < 12.5%[1][2] | < 22.0% |
| Inter-day Precision (%RSD) | < 12.5%[1][2] | < 22.0% |
| Intra-day Accuracy (%DEV) | < 7.5%[1][2] | -20.2% to +13.3% |
| Inter-day Accuracy (%DEV) | < 7.5%[1][2] | -20.2% to +13.3% |
| Mean Recovery | 99.8%[1][2] | 100.7% - 112% |
| Internal Standard | Not explicitly stated (Deuterated IS recommended) | Dexamethasone |
Experimental Protocols
Detailed methodologies for the two compared analytical approaches are provided below. These protocols outline the step-by-step procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Method 1: Protein Precipitation with LC-MS Analysis
This method offers a rapid and straightforward approach for the extraction of dydrogesterone from plasma samples.
Sample Preparation:
-
To 0.2 mL of human plasma, add 0.6 mL of methanol.
-
Vortex the mixture to precipitate the plasma proteins.[1][2]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS analysis.
Liquid Chromatography:
Mass Spectrometry:
Method 2: Solid-Phase Extraction (SPE) with LC-MS/MS Analysis
This method involves a more rigorous sample clean-up process, which can reduce matrix effects and potentially improve sensitivity.
Sample Preparation:
-
Condition Oasis® Max C18 solid-phase extraction cartridges.
-
Load the human plasma samples onto the cartridges.
-
Wash the cartridges to remove interfering substances.
-
Elute dydrogesterone and the internal standard (dexamethasone) from the cartridges.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Liquid Chromatography and Mass Spectrometry (LC-MS/MS):
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Mass Transitions:
-
Dydrogesterone: m/z 313.1 > m/z 105.5
-
Dexamethasone (Internal Standard): m/z 393 > m/z 147
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the experimental protocols for each of the described analytical methods.
Cross-Validation of Analytical Methods: A Logical Framework
Cross-validation is a critical process to ensure that an analytical method produces comparable results when transferred between laboratories or when different methods are used to analyze the same set of samples. The ideal internal standard for such validations is a stable isotope-labeled version of the analyte, such as this compound.
References
Assessing the Long-Term Stability of Dydrogesterone-D6 for Research Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The reliability of long-term studies in pharmaceutical research and drug development hinges on the stability of the analytical standards used. Dydrogesterone-D6, a deuterium-labeled analog of the synthetic progestogen dydrogesterone, is frequently employed as an internal standard in bioanalytical methods. Its stability over time is paramount to ensure accurate and reproducible quantification of dydrogesterone in various biological matrices. This guide provides a comprehensive assessment of the stability of this compound, offering a comparison with its non-labeled counterpart and outlining key experimental protocols for its evaluation.
Understanding the Importance of Stability
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] Their co-elution with the analyte of interest helps to normalize for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the instrument's signal.[2] However, the integrity of the SIL internal standard itself is a critical prerequisite. Degradation of the internal standard can lead to an overestimation of the analyte concentration, compromising the validity of study results.
For long-term studies, such as pharmacokinetic trials or multi-year clinical investigations, the internal standard must remain stable under the specified storage conditions for the entire duration of the study.
Comparative Stability Profile
While direct, head-to-head long-term stability studies comparing this compound to a wide range of other deuterated steroids are not extensively published, we can infer its stability profile from available data on dydrogesterone and the general principles of SIL standards.
Forced degradation studies on the parent compound, dydrogesterone, provide insights into its potential degradation pathways. A stability-indicating ultra-performance liquid chromatography (UPLC) method demonstrated that dydrogesterone experiences significant degradation under oxidative stress (14.9% with peroxide), with less degradation observed under hydrolytic (0.705%) and photolytic (0.927%) conditions.[3][4] This suggests that proper storage, protected from oxidizing agents and light, is crucial.
Deuterium labeling, as in this compound, is generally considered stable, especially when the deuterium atoms are attached to carbon atoms not prone to exchange.[1][5] The positions of the six deuterium atoms in this compound are on the acetyl group and the C2 and C17 positions, which are not readily exchangeable.
Table 1: Stability and Storage Recommendations
| Compound | Recommended Long-Term Storage | Known Instabilities | Key Considerations |
| This compound | -20°C[6][7] | Stable under recommended storage conditions.[7] Potential for degradation under strong oxidizing conditions. | Ensure storage in a well-sealed container, protected from light and heat. |
| Dydrogesterone | Room temperature (as per USP) | Susceptible to degradation by peroxides, and to a lesser extent, hydrolysis and photolysis.[3][4] | Protect from light and incompatible materials. |
| Other Deuterated Steroids | Typically -20°C or lower | Stability is compound-specific. Deuterium exchange can occur if labels are on heteroatoms or adjacent to carbonyl groups.[5] | Verify the position and stability of the deuterium labels for each specific standard. |
Experimental Protocols for Stability Assessment
To formally assess the long-term stability of this compound, a comprehensive stability-indicating method should be employed. The following protocol outlines a typical approach.
Stability-Indicating HPLC Method
A validated high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method capable of separating this compound from its potential degradation products is essential.
-
Column: A C18 column (e.g., Acquity BEH, 50 x 2.1 mm, 1.7 µm) is a suitable starting point.[3][4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is commonly used.[3][4]
-
Detection: A photodiode array (PDA) detector can be used to monitor the analyte and any degradation products at a suitable wavelength (e.g., 260 nm for dydrogesterone).[3][4] Mass spectrometric detection would provide greater specificity.
-
Forced Degradation: To demonstrate the stability-indicating nature of the method, the this compound standard should be subjected to forced degradation under various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photodegradation: Exposure to UV light (254 nm) for 24 hours.
-
Long-Term Stability Study Design
-
Storage Conditions: Aliquots of a stock solution of this compound of known concentration should be stored at various temperatures, including the intended long-term storage temperature (-20°C) and potentially accelerated conditions (e.g., 4°C and 25°C).
-
Time Points: The stability of the solutions should be tested at predetermined intervals (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months).
-
Analysis: At each time point, the stored samples are analyzed using the validated stability-indicating method. The concentration of this compound is determined against a freshly prepared standard.
-
Acceptance Criteria: The stability is typically considered acceptable if the mean concentration at each time point is within a predefined range (e.g., ±10%) of the initial concentration.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in assessing the stability of this compound.
Caption: Workflow for long-term stability testing of this compound.
Caption: Forced degradation to validate a stability-indicating method.
Conclusion
This compound is a robust internal standard for long-term bioanalytical studies when stored under appropriate conditions. Its stability is underpinned by the covalent bonding of deuterium to carbon atoms, minimizing the risk of isotopic exchange. However, as with any analytical standard, its stability should be rigorously verified through well-designed long-term stability studies and the use of a validated stability-indicating analytical method. By adhering to the protocols outlined in this guide, researchers can ensure the integrity of their analytical data and the reliability of their long-term study outcomes.
References
- 1. scispace.com [scispace.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. Developing and Validating a Stability- Indicating Ultra Performance Liquid Chromatography Method for the Concurrent Measurement of Estradiol and Dydrogesterone in Bulk and Tablet Doses | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. glpbio.com [glpbio.com]
- 7. esschemco.com [esschemco.com]
Safety Operating Guide
Navigating the Disposal of Dydrogesterone-D6: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Dydrogesterone-D6, a deuterated form of the synthetic progestogen Dydrogesterone. Adherence to these guidelines is critical not only for personnel safety but also for environmental protection.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes flame-resistant and impervious clothing, gloves that have been inspected prior to use, and eye protection.[1] Work should be conducted in a well-ventilated area to avoid the inhalation of dust.[2] In case of accidental contact, wash skin with soap and plenty of water, and for eye contact, rinse with pure water for at least 15 minutes.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that is consistent with federal, state, and local regulations.[2] It is classified as toxic to aquatic life with long-lasting effects, and therefore, discharge into drains, watercourses, or onto the ground must be strictly avoided.[1][2][3]
-
Characterize the Waste: this compound is identified as an environmentally hazardous substance (organic compound, solid).[2] While one Safety Data Sheet (SDS) indicates it is not a "Hazardous Chemical" as defined by the OSHA Hazard Communication Standard, another classifies it as a "Very toxic material causing other toxic effects" under WHMIS and notes it is suspected of causing genetic defects and damaging fertility.[1][2] Given these potential hazards, it should be treated as hazardous waste.
-
Containerize and Label: Place the this compound waste and any contaminated materials, including packaging, into a suitable, sealed container.[2] The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Engage a Licensed Disposal Company: Excess and expired this compound must be offered to a licensed hazardous material disposal company.[1] These companies are equipped to handle and transport hazardous waste in compliance with regulatory standards.
-
Method of Destruction: The recommended method of disposal is incineration in a furnace equipped with an afterburner and scrubber.[1][4] This ensures the complete destruction of the compound, minimizing its environmental impact. It is crucial to ensure that the chosen disposal facility is licensed and adheres to all federal and local regulations for the destruction of this material.[1]
-
Maintain Records: Document all disposal activities, including the date, quantity of waste, and the name of the licensed disposal company. This documentation is essential for regulatory compliance and internal safety audits.
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] A key provision of the EPA's regulations is the prohibition of "sewering" (dumping down the drain) of hazardous pharmaceutical waste.[5][7] While the search results do not indicate that Dydrogesterone is a DEA-controlled substance, if a laboratory handles controlled substances, it is imperative to follow the stringent disposal regulations set forth by the Drug Enforcement Administration (DEA).[8][9]
Summary of this compound Disposal and Safety Information
| Parameter | Information | Source |
| Chemical Name | This compound | [1] |
| Appearance | Yellow solid | [2] |
| Key Hazards | Suspected of causing genetic defects and damaging fertility. Toxic to aquatic life with long-lasting effects. | [2][3] |
| Personal Protective Equipment (PPE) | Impervious clothing, gloves, eye protection. | [1] |
| Primary Disposal Method | Offer to a licensed hazardous material disposal company. | [1] |
| Recommended Destruction | Incineration in a furnace with an afterburner and scrubber. | [1][4] |
| Environmental Precautions | Avoid discharge into drains, watercourses, or onto the ground. | [1] |
| Contaminated Packaging | Dispose of in the same manner as the unused product. | [1][2] |
| Transport Information | UN3077, Environmentally hazardous substance, organic compound, solid. | [2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. esschemco.com [esschemco.com]
- 3. Dydrogesterone - Safety Data Sheet [chemicalbook.com]
- 4. kmpharma.in [kmpharma.in]
- 5. EPA Rule on Pharmaceutical Hazardous Waste Disposal | OSHA Review [oshareview.com]
- 6. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 7. kslaw.com [kslaw.com]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. triumvirate.com [triumvirate.com]
Personal protective equipment for handling Dydrogesterone-D6
Essential Safety and Handling of Dydrogesterone-D6
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, a deuterated form of the synthetic progestogen, dydrogesterone. Adherence to these procedures is critical for personnel safety and to prevent environmental contamination.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE.
| PPE Category | Specification |
| Hand Protection | Chemically resistant, impervious gloves compliant with EU Directive 89/686/EEC and the EN 374 standard should be worn. Inspect gloves prior to use.[1] |
| Eye Protection | Safety glasses with side-shields conforming to EN166 are mandatory. Use of NIOSH (US) or EN166 (EU) approved equipment is recommended.[2] |
| Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin contact.[2] For significant handling, fire/flame resistant and impervious clothing is advised.[1] |
| Respiratory Protection | In situations with insufficient ventilation or when dust formation is likely, use a NIOSH-approved respirator or equivalent.[2] |
Operational Plans: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a laboratory fume hood, to avoid the formation and inhalation of dust and aerosols.[2][3]
-
Ground all equipment containing the material to prevent static discharge.[2]
-
Avoid direct contact with the substance.[3]
Storage:
-
Keep the container tightly sealed.[2]
-
Store in a dry and well-ventilated place.[2]
-
For long-term storage, a temperature of -20°C is recommended.[2]
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.[2]
-
Unused Product: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]
-
Contaminated Packaging: Dispose of as you would the unused product.[2]
-
Spills: In case of a spill, avoid generating dust.[1] Sweep up or vacuum the spillage and collect it in a suitable container for disposal.[1] The affected surface should be thoroughly cleaned to remove any residual contamination.[1]
Emergency Procedures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1] |
| Eye Contact | Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines a standard procedure for the preparation of a stock solution of this compound for use in in-vitro or in-vivo experiments.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-dissolution Steps:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
-
Dissolution:
-
Add the appropriate volume of the chosen solvent to the powder to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle heating or sonication may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or as recommended for the specific solvent used.
-
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the compound to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
